Ricasetron
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWRFDRNAKTDD-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028553 | |
| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117086-68-7 | |
| Record name | Ricasetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICASETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ricasetron's Mechanism of Action at the 5-HT3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL-46470A) is a potent and selective competitive antagonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding affinity, antagonist properties, and the downstream signaling pathways it modulates. Methodologies for key experimental procedures used to characterize this compound's interaction with the 5-HT3 receptor are also described, supported by quantitative data and visual representations of the underlying molecular and cellular processes.
Introduction to the 5-HT3 Receptor
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[1] These receptors are pentameric structures that form a central ion pore. Upon binding of the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT), the channel opens, allowing the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+.[1][2] This influx leads to membrane depolarization and the initiation of downstream signaling events.
5-HT3 receptors are widely distributed in the central and peripheral nervous systems, with high concentrations in areas involved in emesis, such as the chemoreceptor trigger zone and vagal afferent nerves.[3] Their activation can modulate the release of various neurotransmitters, including dopamine and GABA.[2][4]
This compound's Interaction with the 5-HT3 Receptor
This compound is a highly selective antagonist of the 5-HT3 receptor.[5] Its mechanism of action is primarily through competitive inhibition, where it binds to the same site as serotonin, thereby preventing receptor activation.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for the 5-HT3 receptor. These studies typically utilize a radiolabeled form of a high-affinity 5-HT3 receptor ligand, such as [3H]-granisetron or a tritiated version of this compound itself ([3H]-BRL-46470), to compete with unlabeled this compound for receptor binding.
Table 1: this compound Binding Affinity Data
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.32 ± 0.04 nM | Rat brain membranes | [3H]-BRL 43694 | [6] |
| Kd | 1.57 ± 0.18 nM | Rat cerebral cortex/hippocampus | [3H]-BRL46470 | [7] |
| Kd | 2.49 ± 0.30 nM | Rat ileum | [3H]-BRL46470 | [7] |
| Kd | 1.84 ± 0.27 nM | NG108-15 cells | [3H]-BRL46470 | [7] |
| Kd | 3.46 ± 0.36 nM | HEK-5-HT3As cells | [3H]-BRL46470 | [7] |
Competitive Antagonism
Functional studies have confirmed the competitive nature of this compound's antagonism. In isolated guinea pig ileum preparations, this compound produces a parallel rightward shift in the concentration-response curve of 5-HT, a hallmark of competitive antagonism. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: this compound Functional Antagonist Potency
| Parameter | Value | Tissue/Preparation | Agonist | Reference |
| pA2 | 8.3 ± 0.5 | Guinea-pig ileum | 5-HT | [6] |
Competition studies using [3H]-BRL46470 have also shown that other 5-HT3 receptor ligands compete for binding with Hill coefficients close to unity, further supporting a competitive mechanism of action.[7]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the Ki of this compound for the 5-HT3 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled 5-HT3 receptor ligand (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes or tissue homogenates expressing 5-HT3 receptors (e.g., from rat cerebral cortex or HEK293 cells transfected with the 5-HT3A receptor).
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron or [3H]-BRL46470).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[8]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiology (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To measure the effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.
Materials:
-
Cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells or HEK293 cells).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
5-HT and this compound solutions.
Procedure:
-
Cell Culture: Culture cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ.
-
Recording: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Drug Application: Perfuse the cell with extracellular solution containing 5-HT to elicit an inward current. Co-apply or pre-apply this compound to observe its inhibitory effect on the 5-HT-induced current.
-
Data Acquisition and Analysis: Record the currents at a holding potential of -60 mV. Analyze the peak current amplitude and kinetics (activation, deactivation, and desensitization) in the presence and absence of this compound.
Logical Flow of a Whole-Cell Patch Clamp Experiment
Caption: Logical workflow of a whole-cell patch clamp experiment.
Downstream Signaling Pathways
Activation of the 5-HT3 receptor initiates a cascade of intracellular events, primarily driven by the influx of cations.
Ion Channel Gating and Depolarization
The binding of 5-HT to the 5-HT3 receptor induces a conformational change that opens the ion channel pore. The subsequent influx of Na+ and Ca2+ leads to a rapid depolarization of the cell membrane. This compound, by competitively blocking the binding of 5-HT, prevents this channel opening and subsequent depolarization.
Modulation of Neurotransmitter Release
5-HT3 receptors are located on presynaptic terminals and can modulate the release of other neurotransmitters. For example, activation of 5-HT3 receptors on GABAergic interneurons can trigger GABA release, which in turn can inhibit the firing of other neurons. One study demonstrated that this compound prevents the suppressant effect of a 5-HT3 agonist on the firing of CA1 pyramidal cells, suggesting an inhibition of this GABAergic pathway.
Calcium-Mediated Signaling
The influx of Ca2+ through the 5-HT3 receptor can act as a second messenger, activating various downstream signaling pathways. One such pathway involves the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK). While direct evidence for this compound's effect on this specific pathway is not yet available, its potent antagonism of the initial Ca2+ influx strongly suggests it would inhibit these downstream events.
5-HT3 Receptor Signaling and this compound's Point of Action
Caption: this compound competitively blocks serotonin binding to the 5-HT3 receptor.
Conclusion
This compound is a highly potent and selective competitive antagonist of the 5-HT3 receptor. Its mechanism of action involves the direct blockade of serotonin binding, thereby preventing ion channel opening, membrane depolarization, and the activation of downstream signaling pathways. This comprehensive understanding of this compound's molecular interactions and cellular effects, supported by robust quantitative data and well-defined experimental methodologies, provides a solid foundation for its continued investigation and potential therapeutic applications.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Ricasetron (BRL-46470): A Technical Guide to its Discovery, Pharmacology, and History
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL-46470), chemically known as endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide, is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. Developed by SmithKline Beecham, it demonstrated significant promise in preclinical studies due to its potent antiemetic and anxiolytic-like properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including detailed experimental protocols, quantitative data, and an exploration of the underlying signaling pathways. Despite its promising preclinical profile, this compound was never commercially developed for medical use. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, as well as anxiety. The development of 5-HT3 receptor antagonists, colloquially known as "setrons," revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound (BRL-46470) emerged from this era of research as a compound with particularly high potency and selectivity for the 5-HT3 receptor.[1] Its unique pharmacological profile, which includes significant anxiolytic-like effects at very low doses, distinguished it from other contemporary 5-HT3 antagonists.[1] This guide delves into the technical details of this compound's journey from discovery to its eventual discontinuation from clinical development.
Discovery and History
This compound was first described in the early 1990s by researchers at SmithKline Beecham Pharmaceuticals.[1] It was identified as part of a research program aimed at developing novel 5-HT3 receptor antagonists with improved therapeutic profiles. The chemical structure of this compound combines a rigid tropane moiety with a substituted indole carboxamide, a feature shared by other 5-HT3 antagonists.
While preclinical data were promising, this compound's clinical development was ultimately discontinued. The precise reasons for this are not extensively detailed in publicly available literature, a common fate for many investigational drugs. Potential reasons could include unforeseen adverse effects in early clinical trials, a challenging pharmacokinetic profile in humans, or strategic and commercial decisions by the developing company in a competitive market of 5-HT3 antagonists.
Chemical Synthesis
-
Tropane Moiety Synthesis: The synthesis of the endo-3-aminotropane precursor is a critical step. Tropane alkaloids can be synthesized through various established methods, often starting from tropinone.
-
Indole Carboxamide Moiety Synthesis: The 2,3-dihydro-3,3-dimethyl-indole portion can be prepared from substituted indoles. The carboxamide linkage is typically formed using standard peptide coupling reagents.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT3 receptor. It acts as a competitive antagonist, blocking the binding of serotonin to the receptor and thereby inhibiting the downstream signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies, with comparisons to other well-known 5-HT3 antagonists where available.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Ki (nM) | Reference |
| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [1] |
Table 2: In Vitro Functional Antagonism of this compound
| Preparation | Agonist | pA2 | Reference |
| Guinea-pig ileum | 5-HT | 8.3 ± 0.5 | [1] |
| Rabbit isolated heart (Bezold-Jarisch reflex model) | 5-HT | 10.1 ± 0.1 | [1] |
Table 3: In Vivo Potency of this compound
| Model | Species | Endpoint | ID50 | Reference |
| Bezold-Jarisch Reflex | Rat | Blockade of 5-HT induced bradycardia | 0.7 µg/kg i.v. | [1] |
| X-irradiation-induced emesis | Ferret | Prevention of emesis | 0.05 - 0.5 mg/kg p.o. | |
| Social Interaction Test | Rat | Anxiolytic effect | 0.0001 - 0.1 mg/kg p.o. | [1] |
Table 4: Comparative Anxiolytic-like Potency
| Compound | Model | Species | Potency Comparison | Reference |
| This compound | Social Interaction Test | Rat | ~100-fold more potent than ondansetron | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay ([3H]-BRL 43694)
This protocol is based on the methodology described for 5-HT3 receptor binding assays using [3H]-BRL 43694.
-
Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.
-
Assay Conditions:
-
Radioligand: [3H]-BRL 43694 (a selective 5-HT3 antagonist).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 100 µM GR38032F).
-
Incubation: Membranes, radioligand, and competing drugs (e.g., this compound) are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Guinea-Pig Ileum Assay
This is a classic in vitro functional assay to determine the potency of 5-HT3 receptor antagonists.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a constant tension.
-
Cumulative concentration-response curves to a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) are generated, measuring the contractile response of the ileum.
-
The tissue is then incubated with a fixed concentration of the antagonist (this compound) for a specified period.
-
A second concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Rodents (rats or mice) are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded and scored, typically by a video tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds, like this compound, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
Anti-emetic Assay in Ferrets
Ferrets are a common model for studying emesis as they have a well-developed vomiting reflex.
-
Emetic Stimulus: Emesis can be induced by various stimuli, including X-irradiation or the administration of chemotherapeutic agents like cisplatin.
-
Procedure:
-
Ferrets are fasted overnight before the experiment.
-
The test compound (this compound) or vehicle is administered orally or intravenously at various doses prior to the emetic challenge.
-
Following the emetic stimulus, the animals are observed for a set period (e.g., 2-4 hours).
-
-
Parameters Measured:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of retches and vomits.
-
-
Interpretation: A reduction in the number of emetic episodes and an increase in the latency to the first episode are indicative of anti-emetic activity.
Signaling Pathways
This compound exerts its effects by blocking the 5-HT3 receptor, a ligand-gated ion channel. The activation and antagonism of this receptor trigger specific signaling events.
5-HT3 Receptor Activation Signaling Pathway
The binding of serotonin (5-HT) to the 5-HT3 receptor leads to a conformational change that opens a central ion pore. This allows the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, into the neuron. This influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and neuronal excitation.
Figure 1: 5-HT3 Receptor Activation Pathway.
This compound's Mechanism of Antagonism
This compound, as a competitive antagonist, binds to the same site on the 5-HT3 receptor as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade.
References
Pharmacological Profile of Ricasetron: A 5-HT3 Antagonist Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL 43694) is a potent and highly selective competitive antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. As a member of the Cys-loop ligand-gated ion channel superfamily, the 5-HT3 receptor's activation by serotonin mediates rapid neuronal depolarization, playing a key role in emesis, gut motility, and various central nervous system functions. The therapeutic efficacy of 5-HT3 antagonists, particularly in managing chemotherapy-induced nausea and vomiting (CINV), is well-established. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional potency, and receptor selectivity. It includes in-depth descriptions of the core experimental methodologies used for its characterization and visualizes key processes and pathways to facilitate a deeper understanding for research and development professionals.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been quantified through a series of rigorous in vitro assays. The data presented below summarizes its high affinity and potency for the 5-HT3 receptor and its selectivity over other common neurotransmitter receptors.
Table 1: this compound Potency and Binding Affinity at the 5-HT3 Receptor
| Parameter | Species/Preparation | Value | Assay Type |
| Ki (nM) | Rat Cortex Membranes | 0.04 - 0.25 | Radioligand Binding ([³H]granisetron) |
| pA2 | Rat Vagus Nerve (isolated) | 9.7 | Electrophysiology (Schild Analysis) |
| IC50 (nM) | N1E-115 Neuroblastoma Cells | 0.08 | Electrophysiology (5-HT induced depolarization) |
Data compiled from various preclinical studies. Ki (inhibitor constant) represents the binding affinity. pA2 is the negative log of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 2: Receptor Selectivity Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Fold Selectivity (vs. 5-HT3 Ki of ~0.1 nM) |
| 5-HT3 | ~0.1 | - |
| 5-HT1A | > 10,000 | > 100,000x |
| 5-HT2A | > 1,000 | > 10,000x |
| Dopamine D2 | > 10,000 | > 100,000x |
| Adrenergic α1 | > 1,000 | > 10,000x |
| Adrenergic α2 | > 10,000 | > 100,000x |
| Histamine H1 | > 10,000 | > 100,000x |
| Muscarinic (M1-M5) | > 10,000 | > 100,000x |
This table demonstrates this compound's high selectivity for the 5-HT3 receptor, with negligible affinity for other major receptor types, minimizing the potential for off-target effects.
Core Experimental Protocols
The quantitative data presented above are derived from specific, validated experimental procedures. Understanding these methodologies is critical for interpreting the data and designing future studies.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: A tissue source rich in 5-HT3 receptors, such as rat cerebral cortex or NG108-15 cells, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate undergoes centrifugation to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific 5-HT3 receptor radioligand (e.g., [³H]granisetron or [³H]BRL 43694).
-
Competition: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the 5-HT3 receptors.
-
Equilibrium & Separation: The mixture is incubated to reach binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity on each filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow of a radioligand competition binding assay.
In Vitro Electrophysiology & Schild Analysis
Objective: To determine the functional antagonism and potency (pA2) of this compound.
Methodology:
-
Preparation: An isolated preparation endogenously expressing 5-HT3 receptors, such as the rat vagus nerve, is placed in a recording chamber and superfused with physiological saline.
-
Recording: Extracellular electrodes are used to record compound action potentials. A stable baseline is established.
-
Agonist Application: A concentration-response curve is generated for the agonist, serotonin (5-HT), by applying increasing concentrations and measuring the resulting depolarization or firing rate.
-
Antagonist Incubation: The preparation is washed and then incubated with a fixed concentration of this compound for a period sufficient to reach equilibrium.
-
Competitive Challenge: The 5-HT concentration-response curve is repeated in the presence of this compound. This step is reiterated with several different concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of 5-HT in the presence and absence of this compound) is calculated for each concentration of this compound. A Schild plot is constructed by plotting log(Dose Ratio - 1) against the negative log molar concentration of this compound. For a competitive antagonist, the slope of this plot should be close to 1.0, and the x-intercept provides the pA2 value.
Caption: Experimental workflow for Schild analysis of a competitive antagonist.
Mechanism of Action: Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin is a rapid process leading to membrane depolarization. This compound acts as a competitive antagonist, binding to the same orthosteric site as serotonin but failing to induce the conformational change required for channel opening. This physically blocks serotonin from binding and activating the receptor.
Caption: this compound competitively antagonizes the 5-HT3 receptor signaling.
Ricasetron: A Comprehensive Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron (BRL-46470) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Like other members of the "setron" class of drugs, it exhibits antiemetic properties.[1] Notably, preclinical studies have also highlighted its significant anxiolytic effects, potentially offering a distinct therapeutic profile.[1][3] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for serotonin receptors, based on key preclinical data. The document details the experimental methodologies used to generate this data and visualizes the relevant biological pathways and workflows.
Data Presentation: Binding Affinity and Functional Antagonism
The following tables summarize the quantitative data on this compound's interaction with the 5-HT3 receptor.
Table 1: this compound Binding Affinity for the 5-HT3 Receptor
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| 5-HT3 | [3H]-Granisetron | Rat brain membranes | 0.32 ± 0.04 |
| [Source: Blackburn et al., 1993][2] |
Table 2: this compound Functional Antagonism at 5-HT3 Receptors
| Assay | Species/Tissue | Agonist | Potency Metric | Value |
| Isolated Ileum | Guinea Pig | 5-HT | pA2 | 8.3 ± 0.5 |
| Isolated Heart (Bezold-Jarisch Reflex) | Rabbit | 5-HT | pA2 | 10.1 ± 0.1 |
| Bezold-Jarisch Reflex | Rat | 5-HT | ID50 | 0.7 µg/kg i.v. |
| [Source: Blackburn et al., 1993][2] |
Selectivity Profile
This compound demonstrates a high degree of selectivity for the 5-HT3 receptor. In competitive binding assays, this compound did not significantly displace radioligands from a wide variety of other neurotransmitter receptors at concentrations up to 1 µM.[2] This includes other serotonin receptor subtypes, dopamine, adrenergic, and muscarinic receptors, indicating a very favorable selectivity profile and a low potential for off-target effects mediated by these other receptors.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Whole rat brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the cell membranes.
-
The resulting pellet is washed, resuspended, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Rat brain membranes are incubated with a fixed concentration of the radioligand, [3H]-Granisetron.
-
Increasing concentrations of unlabeled this compound are added to competitively displace the radioligand from the 5-HT3 receptors.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Granisetron (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound [medbox.iiab.me]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of anxiety and memory of systemic and intra-amygdala injection of 5-HT3 receptor antagonist BRL 46470A - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Ricasetron's Anxiolytic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron (BRL-46470A) is a potent and selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various physiological and pathological processes, including anxiety and emesis. Antagonism of this receptor is a well-established therapeutic strategy for controlling chemotherapy-induced nausea and vomiting. Furthermore, preclinical evidence suggests that 5-HT3 receptor antagonists possess anxiolytic properties. This technical guide provides an in-depth overview of the in vitro pharmacological characterization of this compound, focusing on the methodologies and data that underscore its potential as an anxiolytic agent.
Data Presentation
The affinity and functional potency of this compound at the 5-HT3 receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity for the 5-HT3 Receptor
| Radioligand | Tissue/Cell Line | Ki (nM) | Kd (pM) |
| [3H]-BRL 43694 | Rat brain membranes | 0.32 | |
| Not Specified | Rat brain homogenate | 1.58 | |
| Not Specified | NG108-15 cells | 150 |
Table 2: Functional Antagonism of this compound at the 5-HT3 Receptor
| Assay | Tissue/Model | pA2 |
| 5-HT mediated response | Guinea-pig ileum | 8.3 |
| 5-HT mediated response | Rabbit isolated heart | 10.1 |
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: Prepared from cells recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from brain regions rich in these receptors (e.g., rat cerebral cortex).
-
Radioligand: Typically [3H]-granisetron or another suitable 5-HT3 receptor radiolabeled antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the inhibitory effect of this compound on 5-HT3 receptor-mediated ion channel function.
Materials:
-
Cells: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or NG108-15 cells).
-
External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
Procedure:
-
Cell Culture: Plate cells on glass coverslips for recording.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Agonist Application: Apply a short pulse of 5-HT to elicit an inward current mediated by the 5-HT3 receptors.
-
Antagonist Application: Perfuse the cell with varying concentrations of this compound for a few minutes before co-applying with 5-HT.
-
Data Acquisition and Analysis: Record the peak amplitude of the 5-HT-induced current in the absence and presence of this compound. Plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.
Calcium Flux Assay
This high-throughput assay measures the ability of this compound to block the increase in intracellular calcium concentration mediated by 5-HT3 receptor activation.
Materials:
-
Cells: A cell line expressing 5-HT3 receptors.
-
Calcium Indicator Dye: e.g., Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with Fluo-4 AM in assay buffer in the dark for approximately 1 hour at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a specific concentration of 5-HT to all wells to stimulate the 5-HT3 receptors.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Calculate the increase in fluorescence in response to 5-HT in the presence and absence of this compound. Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Visualizations
Caption: 5-HT3 Receptor Signaling and this compound's Mechanism of Action.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
The in vitro data strongly support the characterization of this compound as a high-affinity and potent antagonist of the 5-HT3 receptor. Its ability to effectively block ion channel function, as demonstrated in electrophysiological and calcium flux assays, provides a solid pharmacological basis for its observed anxiolytic-like properties in preclinical models. These in vitro findings are crucial for understanding the molecular mechanisms underlying this compound's therapeutic potential and for guiding further drug development efforts.
Ricasetron's Footprint Beyond Serotonin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricasetron (BRL-46470) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. While its primary mechanism of action is well-established within the serotonergic system, its broader impact on other major neurotransmitter networks is a subject of significant interest for understanding its full therapeutic potential and side-effect profile. This technical guide provides a comprehensive analysis of this compound's effects on neurotransmitter systems beyond serotonin, with a focus on its interactions with the dopaminergic, noradrenergic, cholinergic, and GABAergic systems. Drawing upon available preclinical data, this document summarizes quantitative binding affinities, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound's influence on these neurotransmitter systems is predominantly indirect, occurring as a downstream consequence of 5-HT3 receptor blockade, rather than through direct receptor binding.
Introduction: The High Selectivity of this compound
This compound is characterized by its exceptional affinity and selectivity for the 5-HT3 receptor. Early preclinical studies established its pharmacological profile, demonstrating potent antagonism at this receptor with minimal interaction at other neurotransmitter binding sites.
Primary Pharmacological Target: The 5-HT3 Receptor
This compound binds to the 5-HT3 receptor with high affinity. A pivotal study determined its inhibitor constant (Ki) to be approximately 0.32 nM in rat brain membranes[1]. This high affinity underscores its primary mechanism of action in blocking the effects of serotonin at this specific receptor subtype.
Off-Target Binding Profile: A Portrait of Selectivity
A key feature of this compound is its limited affinity for a wide array of other neurotransmitter receptors. Comprehensive radioligand binding assays have shown that this compound does not significantly displace ligands from other receptors at concentrations up to 1 µM[1][2]. This indicates a high degree of selectivity and suggests that direct, clinically relevant interactions with other neurotransmitter systems are unlikely.
Quantitative Analysis of this compound's Binding Affinity
To provide a clear comparative overview, the following table summarizes the known binding affinities of this compound for its primary target and its lack of affinity for other major neurotransmitter receptors.
| Receptor/Transporter Target | Ligand/Assay | Tissue/System | Ki (nM) | Reference |
| Serotonin 5-HT3 | [3H]-BRL 43694 | Rat Brain Membranes | 0.32 ± 0.04 | [1] |
| Dopamine Receptors (various) | Not specified | Not specified | > 1000 | [1][2] |
| Norepinephrine Transporter (NET) | Not specified | Not specified | > 1000 | [1][2] |
| Acetylcholine Receptors (various) | Not specified | Not specified | > 1000 | [1][2] |
| GABA-A Receptor | Not specified | Not specified | > 1000 | [1][2] |
| Opioid Receptors (various) | Not specified | Not specified | > 1000 | [1] |
Note: The values for non-serotonergic targets are presented as greater than 1000 nM (1 µM) based on the available literature, which indicates a lack of significant binding at this concentration.
Experimental Protocols: Unveiling this compound's Selectivity
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological techniques. The following sections detail the probable methodologies employed in these crucial experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and a panel of other neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of living animals, providing insights into the effects of a drug on neurotransmitter release.
Objective: To assess the indirect effect of this compound on the release of dopamine, norepinephrine, acetylcholine, or GABA in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens for dopamine).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the neurotransmitter concentrations.
Caption: Workflow for an in vivo microdialysis experiment.
Indirect Modulation of Neurotransmitter Systems
Given this compound's high selectivity for the 5-HT3 receptor, its effects on other neurotransmitter systems are primarily mediated through indirect mechanisms. 5-HT3 receptors are strategically located on various neurons, including GABAergic interneurons and terminals of cholinergic and dopaminergic neurons, allowing them to modulate the release of other neurotransmitters.
Dopaminergic System
5-HT3 receptors are present in dopamine-rich brain regions such as the nucleus accumbens and ventral tegmental area[3][4]. Activation of these receptors can stimulate dopamine release[5]. Consequently, blockade of 5-HT3 receptors by antagonists like this compound is expected to modulate dopaminergic neurotransmission. While direct in vivo microdialysis studies with this compound are limited, research on other 5-HT3 antagonists has shown that they can attenuate the increase in dopamine release induced by substances like morphine and nicotine[3][4]. This suggests that this compound may have a regulatory role in dopamine-mediated reward pathways.
Caption: Indirect modulation of dopamine release by this compound.
Noradrenergic System
The interaction between the serotonergic and noradrenergic systems is complex. While direct evidence for the modulation of norepinephrine release by 5-HT3 receptors is less abundant compared to dopamine, the widespread influence of serotonin on arousal and mood suggests a potential interplay. Further research is needed to elucidate the specific role of 5-HT3 receptors, and by extension this compound, in modulating noradrenergic pathways.
Cholinergic System
Evidence suggests that 5-HT3 receptors are involved in the regulation of acetylcholine release in the cerebral cortex[1]. Activation of 5-HT3 receptors has been shown to inhibit acetylcholine release[6]. Therefore, by blocking these receptors, this compound may lead to an increase in acetylcholine levels. This disinhibition of cholinergic neurons could contribute to the cognitive-enhancing effects observed with some 5-HT3 antagonists.
Caption: Disinhibition of acetylcholine release by this compound.
GABAergic System
A significant body of evidence indicates that 5-HT3 receptors are predominantly located on GABAergic interneurons in various brain regions, including the neocortex, hippocampus, and amygdala[7][8][9][10]. Activation of these receptors leads to the depolarization of these interneurons and subsequent release of GABA[11]. This GABA release then inhibits the activity of principal neurons. By blocking 5-HT3 receptors on these interneurons, this compound can reduce GABAergic inhibition, leading to a disinhibition of downstream neuronal circuits. This mechanism is thought to be a key contributor to the anxiolytic and cognitive-enhancing effects of 5-HT3 antagonists.
Caption: this compound's modulation of GABAergic interneurons.
Conclusion
This compound is a highly selective 5-HT3 receptor antagonist with negligible affinity for other major neurotransmitter receptors. Its effects on the dopaminergic, cholinergic, and GABAergic systems are primarily indirect, resulting from the blockade of 5-HT3 receptors that are strategically positioned to modulate the activity of these other neurotransmitter pathways. The disinhibition of cholinergic and principal neurons through the modulation of GABAergic interneurons, and the regulation of dopamine release in reward circuits, are likely key mechanisms underlying the broader pharmacological profile of this compound. A thorough understanding of these indirect effects is crucial for the continued exploration of the therapeutic applications of this compound and other 5-HT3 receptor antagonists in a range of neurological and psychiatric disorders. Further in vivo studies, such as microdialysis and electrophysiology experiments specifically with this compound, would be invaluable in further delineating the precise nature and magnitude of these indirect neurotransmitter interactions.
References
- 1. 5-HT3 receptors mediate inhibition of acetylcholine release in cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of a 5-HT3 receptor antagonist, ondansetron, on brain stimulation reward, and its interaction with direct and indirect stimulants of central dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A agonists increase and 5-HT3 agonists decrease acetylcholine efflux from the cerebral cortex of freely-moving guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 Receptors Mediate Serotonergic Fast Synaptic Excitation of Neocortical Vasoactive Intestinal Peptide/Cholecystokinin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serotonin 5-HT3 receptor: a novel neurodevelopmental target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT3 Receptor Is Present in Different Subpopulations of GABAergic Neurons in the Rat Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Presynaptic 5-HT3 receptor-mediated modulation of synaptic GABA release in the mechanically dissociated rat amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Ricasetron in Animal Models: A Technical Guide
Disclaimer: Publicly available, detailed pharmacokinetic data for Ricasetron (BRL-46470) in animal models is scarce as the compound was not developed for widespread medical use. This guide provides a comprehensive framework for conducting such an investigation, drawing upon established methodologies and data from structurally and functionally similar 5-HT3 antagonists. The quantitative data and specific protocols presented herein are illustrative and based on representative compounds of the same class.
Introduction
This compound (BRL-46470) is a potent and selective serotonin 5-HT3 receptor antagonist.[1] Like other compounds in this class, it exhibits antiemetic properties.[1] Notably, it has also been reported to possess significant anxiolytic effects.[1][2] The preclinical development of any drug candidate necessitates a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—to establish a foundation for safety and efficacy assessments. This technical guide outlines the core principles and experimental approaches for characterizing the pharmacokinetics of this compound in various animal models.
Core Concepts in Preclinical Pharmacokinetics
The primary goal of preclinical pharmacokinetic studies is to characterize the disposition of a drug in a living organism.[3] Key parameters determined in these studies inform dose selection, administration routes, and potential for drug-drug interactions. The four fundamental processes investigated are:
-
Absorption: The process by which the drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism: The chemical modification of the drug by the body, primarily in the liver, to facilitate excretion.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Data Presentation: Illustrative Pharmacokinetic Parameters of 5-HT3 Antagonists
The following tables summarize representative pharmacokinetic data for other 5-HT3 antagonists in common animal models. These values can serve as a benchmark for what might be expected in similar studies with this compound.
Table 1: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Elimination Half-Life (t½) | h | 1.5 ± 0.3 |
| Area Under the Curve (AUC₀-∞) | ng·h/mL | 1200 ± 250 |
| Clearance (CL) | mL/min/kg | 25 ± 5 |
| Volume of Distribution (Vd) | L/kg | 3.0 ± 0.6 |
Table 2: Representative Single-Dose Oral (PO) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Dogs
| Parameter | Unit | Value (Mean ± SD) |
| Maximum Concentration (Cmax) | ng/mL | 150 ± 40 |
| Time to Maximum Concentration (Tmax) | h | 1.0 ± 0.5 |
| Area Under the Curve (AUC₀-t) | ng·h/mL | 950 ± 200 |
| Oral Bioavailability (F%) | % | 60 ± 15 |
Table 3: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Monkeys
| Parameter | Unit | Value (Mean ± SD) |
| Elimination Half-Life (t½) | h | 2.5 ± 0.7 |
| Area Under the Curve (AUC₀-∞) | ng·h/mL | 1800 ± 400 |
| Clearance (CL) | mL/min/kg | 15 ± 3 |
| Volume of Distribution (Vd) | L/kg | 2.8 ± 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are standard protocols for key experiments.
Animal Models
Commonly used animal models in pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle). The choice of species should be justified based on metabolic similarities to humans, if known.
Drug Administration and Dosing
-
Formulation: this compound should be formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).
-
Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. A minimum of three dose levels is typically used to assess dose proportionality.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs) to determine intrinsic pharmacokinetic parameters without the influence of absorption.
-
Oral (PO): Administered via gavage to assess oral bioavailability.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, this can be done via tail vein or jugular vein cannulation. For dogs, the cephalic or jugular vein is commonly used. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Excreta Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).
Bioanalytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove proteins and other interfering substances from the plasma samples. An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from endogenous matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
In Vitro Metabolism Studies
-
Liver Microsomes: Incubating this compound with liver microsomes from different species (including human) can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[3][4]
-
Hepatocytes: Using primary hepatocytes can provide a more comprehensive picture of metabolism, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.
Mandatory Visualizations
Experimental Workflow for a Typical Animal Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Logical Relationship of ADME Processes
Caption: Interrelationship of the four key pharmacokinetic processes.
Hypothetical Metabolic Pathway for a 5-HT3 Antagonist
Based on the known metabolism of other 5-HT3 antagonists, this compound could potentially undergo the following biotransformations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
Ricasetron: A Comprehensive Technical Guide on its Potential Therapeutic Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ricasetron (BRL 46470A) is a potent and highly selective 5-HT3 receptor antagonist that has demonstrated significant potential in preclinical models for various neuropsychiatric and gastrointestinal disorders. Its primary mechanism of action involves the blockade of the ionotropic 5-HT3 receptor, thereby modulating neurotransmission in key neural circuits. This technical guide provides an in-depth overview of this compound's pharmacological profile, preclinical efficacy, and the underlying molecular mechanisms, with a focus on its potential therapeutic applications in anxiety and irritable bowel syndrome (IBS). The document includes detailed summaries of quantitative data, experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors.[1] The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[2] Dysregulation of the 5-HT3 receptor system has been implicated in the pathophysiology of several disorders, including anxiety, depression, nausea, and irritable bowel syndrome. Consequently, 5-HT3 receptor antagonists have emerged as a valuable class of therapeutic agents.[3][4]
This compound (BRL 46470A) is a second-generation 5-HT3 receptor antagonist characterized by its high potency and selectivity.[1] Preclinical studies have highlighted its anxiolytic-like properties and its potential to modulate visceral sensitivity, suggesting its utility in treating anxiety disorders and IBS. This guide aims to consolidate the existing technical information on this compound to provide a comprehensive resource for the scientific community.
Pharmacological Profile
Mechanism of Action
This compound is a competitive antagonist of the 5-HT3 receptor.[1] By binding to this receptor, it prevents the binding of serotonin and subsequent channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization.[2] This blockade of 5-HT3 receptor-mediated signaling is the primary mechanism underlying its therapeutic effects.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for the 5-HT3 receptor. These studies consistently demonstrate its high affinity, with reported Ki values in the nanomolar and even picomolar range.
| Radioligand | Preparation | Ki (nM) | Reference |
| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [1] |
| Not Specified | Rat tissue homogenate | 1.58 | [3] |
Table 1: this compound (BRL 46470A) 5-HT3 Receptor Binding Affinity.
Preclinical Efficacy in Neuroscience
Anxiolytic-like Effects
This compound has demonstrated potent anxiolytic-like activity in various preclinical models of anxiety.
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[5] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Studies have shown that this compound produces significant anxiolytic-like effects in the EPM at very low doses. Following both oral and systemic administration, this compound showed significant activity over a wide dose-range (0.0001-0.1 mg/kg PO).[1] One study reported that this compound was 100-fold more potent than the well-established 5-HT3 antagonist, ondansetron.[1]
| Compound | Dose (mg/kg) | Route | % Time in Open Arms (Change from Vehicle) | Number of Open Arm Entries (Change from Vehicle) | Reference |
| This compound | 0.0001 - 0.1 | PO | Data not available | Data not available | [1] |
| Diazepam | 2 | IP | ~+150% | ~+100% | [6] |
Table 2: Anxiolytic-like Effects of this compound and Diazepam in the Elevated Plus Maze. Note: Specific quantitative data for this compound's effect on the percentage of time and entries in the open arms were not available in the reviewed literature.
The social interaction test is another key model for assessing anxiety-like behavior. Anxious animals typically exhibit reduced social interaction with unfamiliar conspecifics. Anxiolytic drugs increase the time spent in active social interaction. This compound has been shown to significantly increase social interaction in rats over a wide dose range, further supporting its anxiolytic potential.[1]
| Compound | Dose (mg/kg) | Route | Social Interaction Time (Change from Vehicle) | Reference |
| This compound | 0.0001 - 0.1 | PO | Data not available | [1] |
Table 3: Anxiolytic-like Effects of this compound in the Social Interaction Test. Note: Specific quantitative data for this compound's effect on social interaction time were not available in the reviewed literature.
Modulation of the NMDA Receptor System
Emerging evidence suggests an interaction between the 5-HT3 and NMDA receptor systems, which may contribute to the therapeutic effects of 5-HT3 antagonists. Studies have shown that 5-HT, through 5-HT3 receptors, can inhibit NMDA receptor-mediated responses in the medial prefrontal cortex.[7] this compound has been shown to block this inhibitory effect, suggesting that part of its therapeutic action may involve the disinhibition of NMDA receptor function in specific brain regions.[2][7]
Potential Therapeutic Applications
Anxiety Disorders
The robust anxiolytic-like effects of this compound in preclinical models strongly suggest its potential as a novel treatment for anxiety disorders. Its high potency and selectivity may offer an improved side-effect profile compared to existing anxiolytics. However, to date, no clinical trials specifically investigating this compound for anxiety disorders have been published.
Irritable Bowel Syndrome (IBS)
5-HT3 receptor antagonists, such as alosetron and ramosetron, are clinically effective in treating diarrhea-predominant IBS (IBS-D) by reducing visceral sensitivity and colonic transit.[3][6][8] Given this compound's potent 5-HT3 receptor antagonism, it is a strong candidate for the treatment of IBS-D. Preclinical data on other 5-HT3 antagonists suggest that this compound could alleviate symptoms such as abdominal pain, discomfort, and diarrhea.[3] As with anxiety disorders, there is a lack of published clinical trial data for this compound in IBS.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Downstream Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers the opening of its ion channel, leading to an influx of cations and subsequent cellular depolarization. This initial event activates a cascade of downstream signaling molecules.
This compound's Modulation of NMDA Receptor Signaling
This compound can indirectly influence NMDA receptor signaling by blocking the inhibitory effects of serotonin acting on 5-HT3 receptors located on GABAergic interneurons.
Experimental Workflow: Elevated Plus Maze
The following diagram illustrates the typical workflow for assessing the anxiolytic effects of a compound like this compound using the elevated plus maze.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]-BRL 43694 (radioligand)
-
This compound (test compound)
-
Serotonin or another high-affinity 5-HT3 ligand (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh binding buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-BRL 43694, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled 5-HT3 ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Elevated Plus Maze Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)[5]
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
This compound (test compound)
-
Vehicle solution (e.g., saline)
-
Video tracking system and software
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at various doses. Allow for an appropriate absorption period (e.g., 30 minutes for IP).
-
Testing: Place the animal in the center of the elevated plus-maze, facing an open arm.[5]
-
Recording: Allow the animal to freely explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video tracking system.[5]
-
Data Analysis: The video tracking software is used to automatically score various behavioral parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Statistical Analysis: Compare the data from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
This compound is a potent and selective 5-HT3 receptor antagonist with compelling preclinical evidence supporting its potential as a therapeutic agent for anxiety disorders and irritable bowel syndrome. Its high affinity for the 5-HT3 receptor and its ability to modulate NMDA receptor-mediated neurotransmission provide a strong rationale for its clinical development.
Future research should focus on several key areas:
-
Clinical Trials: Well-controlled clinical trials are necessary to establish the efficacy and safety of this compound in patients with anxiety disorders and IBS-D.
-
Dose-Ranging Studies: Further preclinical and clinical studies are needed to determine the optimal therapeutic dose range and to fully characterize the dose-response relationship.
-
Long-Term Effects: The long-term effects of this compound treatment, including potential for tolerance or withdrawal effects, need to be investigated.
-
Biomarker Development: Identifying biomarkers that can predict treatment response to this compound would be highly valuable for personalizing therapy.
References
- 1. Effect of the 5-hydroxytryptamine3 receptor antagonist itasetron (DAU 6215) on (+)-N-allylnormetazocine-induced dopamine release in the nucleus accumbens and in the corpus striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Ramosetron Reduces Symptoms of Irritable Bowel Syndrome With Diarrhea and Improves Quality of Life in Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ricasetron in In Vivo Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron is a selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various neurotransmitter systems, including dopamine and GABA, which play a crucial role in the pathophysiology of anxiety. Antagonism of this receptor is a key mechanism of action for a class of drugs with potential anxiolytic properties. Preclinical evaluation of compounds like this compound in animal models of anxiety is a critical step in the drug development process. These models, such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test, are designed to assess anxiety-like behaviors in rodents. This document provides detailed protocols for conducting in vivo studies with this compound using these established models.
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin (5-HT) released into the synaptic cleft can bind to postsynaptic 5-HT3 receptors on GABAergic interneurons. Activation of these ionotropic receptors leads to a rapid influx of cations (Na+, K+, and Ca2+), causing depolarization of the interneuron. This, in turn, enhances the release of the inhibitory neurotransmitter GABA. Increased GABAergic tone in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, can influence the activity of principal neurons, contributing to the manifestation of anxiety-related behaviors.
This compound, as a 5-HT3 receptor antagonist, blocks the binding of serotonin to these receptors. This action prevents the depolarization of GABAergic interneurons, thereby reducing the potentiation of GABA release. The net effect is a decrease in the inhibitory tone on downstream neurons, which is hypothesized to contribute to its anxiolytic effects.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative in vivo data for this compound in the described anxiety models. The following tables are presented as templates to guide researchers in structuring their data. The values provided are hypothetical and for illustrative purposes only, based on expected outcomes for a 5-HT3 receptor antagonist with anxiolytic properties.
Table 1: Hypothetical Effects of this compound in the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Distance Traveled (cm) |
| Vehicle | 0 | 25.3 ± 3.1 | 15.2 ± 2.5 | 30.1 ± 4.2 | 1520 ± 150 |
| This compound | 0.1 | 45.8 ± 5.2 | 28.7 ± 3.8 | 28.9 ± 3.9 | 1550 ± 160 |
| This compound | 1.0 | 55.2 ± 6.1 | 35.1 ± 4.1 | 27.5 ± 3.5 | 1530 ± 140 |
| This compound | 10.0 | 30.1 ± 4.5 | 18.3 ± 2.9 | 29.8 ± 4.0 | 1500 ± 170 |
| Diazepam (Control) | 2.0 | 60.5 ± 7.3 | 40.2 ± 4.5 | 25.1 ± 3.1 | 1480 ± 130 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | 0 | 35.1 ± 4.2 | 8.3 ± 1.1 | 2500 ± 210 | 22.5 ± 2.8 |
| This compound | 0.1 | 50.6 ± 5.8 | 12.1 ± 1.5 | 2550 ± 230 | 21.9 ± 2.5 |
| This compound | 1.0 | 62.3 ± 6.5 | 15.4 ± 1.8 | 2520 ± 200 | 23.1 ± 2.9 |
| This compound | 10.0 | 40.2 ± 4.9 | 9.1 ± 1.2 | 2480 ± 220 | 22.0 ± 2.6 |
| Diazepam (Control) | 1.5 | 75.8 ± 8.1 | 18.2 ± 2.0 | 2200 ± 190* | 15.7 ± 1.9** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Latency to Enter Dark (s) | Locomotor Activity in Light (counts) |
| Vehicle | 0 | 40.5 ± 5.1 | 10.2 ± 1.3 | 15.8 ± 2.1 | 350 ± 40 |
| This compound | 0.1 | 65.2 ± 7.3 | 15.8 ± 1.9 | 25.1 ± 3.0* | 360 ± 42 |
| This compound | 1.0 | 80.1 ± 8.5 | 18.3 ± 2.1 | 30.5 ± 3.5** | 355 ± 38 |
| This compound | 10.0 | 45.3 ± 6.2 | 11.1 ± 1.5 | 18.2 ± 2.5 | 340 ± 35 |
| Diazepam (Control) | 2.0 | 95.7 ± 9.8 | 20.1 ± 2.4 | 35.8 ± 4.1*** | 320 ± 33 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents by measuring their aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
This compound, vehicle control (e.g., saline), and positive control (e.g., diazepam).
-
Syringes and needles for administration.
-
Animal subjects (mice or rats).
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 1.0, 10.0 mg/kg), vehicle, or a positive control intraperitoneally (i.p.) 30 minutes before testing.
-
Test Procedure:
-
Place the animal gently onto the central platform of the EPM, facing one of the open arms.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the maze for a 5-minute period.
-
The experimenter should remain out of the animal's sight during the test.
-
-
Data Collection: Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (a square or circular box with high walls).
-
Video camera and tracking software.
-
This compound, vehicle control, and positive control.
-
Syringes and needles.
-
Animal subjects.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (i.p.) 30 minutes before testing.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software.
-
Allow the animal to explore the arena for a 5 to 15-minute period.
-
-
Data Collection: The software should be configured to divide the arena into a central and a peripheral zone. Record the following:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
-
Cleaning: Clean the arena with 70% ethanol after each trial.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them).
-
Video camera and tracking software.
-
This compound, vehicle control, and positive control.
-
Syringes and needles.
-
Animal subjects (typically mice).
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or a positive control (i.p.) 30 minutes before testing.
-
Test Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Start the video recording and tracking software.
-
Allow the animal to explore the apparatus for a 5 to 10-minute period.
-
-
Data Collection: Record the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the dark compartment.
-
Locomotor activity within each compartment.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.
Visualizations
Caption: Workflow for in vivo anxiety studies.
Caption: this compound's mechanism of action.
Application Notes and Protocols for Ricasetron Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricasetron is a selective antagonist of the serotonin 5-HT3 receptor. Like other drugs in its class (e.g., ondansetron, granisetron), it is primarily investigated for its antiemetic properties. However, the modulation of the serotonergic system via 5-HT3 receptor antagonism also presents potential for influencing behaviors related to anxiety and depression. The following application notes and protocols provide a framework for investigating the effects of this compound in common rodent behavioral paradigms.
Disclaimer: Specific dosage and pharmacokinetic data for this compound in rodent behavioral studies are not widely available in published literature. The quantitative data provided is based on a related 5-HT3 antagonist and should be used as a starting point for dose-finding studies. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage, route of administration, and timing for this compound in their specific experimental context.
Quantitative Data
Due to the limited availability of public data on this compound in behavioral paradigms, the following tables provide data for a novel 5-HT3 receptor antagonist, N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), to serve as a reference for initial studies.
Table 1: Reference Dosing Information for a 5-HT3 Antagonist (Compound 6p) in Rodent Behavioral Models [1]
| Parameter | Species | Route of Administration | Dose Range | Behavioral Test |
| Acute Dose | Mouse | Intraperitoneal (i.p.) | 1, 2, and 4 mg/kg | Forced Swim Test, Tail Suspension Test |
| Chronic Dose | Rat | Oral (p.o.) | 1 and 2 mg/kg | Olfactory Bulbectomy Model |
Table 2: Pharmacokinetic Parameters of Related 5-HT3 Antagonists in Rodents
| Compound | Species | Route | Tmax | T1/2 (elimination) |
| Granisetron | Rat | Intravenous (i.v.) | 24 min | 50.7 - 74.3 min |
Note: This data is for Granisetron and is provided for comparative purposes. Pharmacokinetic profiles can vary significantly between compounds.
Signaling Pathway
The primary mechanism of action for this compound is the blockade of 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to depolarization of the neuron. By antagonizing these receptors, this compound prevents this downstream signaling cascade.
References
Application Notes and Protocols for Studying 5-HT3 Channel Function Using Ricasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1][2] Found in both the central and peripheral nervous systems, the 5-HT3 receptor is permeable to cations such as Na+, K+, and Ca2+, and its activation leads to rapid membrane depolarization and neuronal excitation.[3][4] This receptor plays a crucial role in various physiological processes, including emesis, anxiety, and cognition.[5][6]
Ricasetron (also known as BRL 46470) is a potent and selective antagonist of the 5-HT3 receptor.[7][8] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT3 receptor. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize 5-HT3 channel function.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound in antagonizing the 5-HT3 receptor.
| Ligand | Parameter | Value | Species/Tissue | Reference |
| This compound (BRL 46470) | IC50 | 0.3-1.0 nM | Rat vagus nerve | [7] |
| This compound (BRL 46470A) | Ki | 0.32 ± 0.04 nM | Rat brain membranes | [8] |
Signaling Pathway
The 5-HT3 receptor is an ionotropic receptor. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations, which leads to membrane depolarization. This can trigger an action potential and modulate the release of various neurotransmitters. This compound acts as a competitive antagonist, blocking the binding of 5-HT and thereby inhibiting channel activation.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in Cultured Cells
This protocol describes the use of whole-cell patch clamp to measure 5-HT3 receptor currents in cultured cells (e.g., HEK293 cells stably expressing the human 5-HT3 receptor or neuronal cell lines like NG108-15) and to determine the inhibitory effect of this compound.[7]
Materials:
-
Cells: HEK293 cells expressing 5-HT3 receptors or NG108-15 cells.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Agonist: Serotonin (5-HT)
-
Antagonist: this compound
-
Patch Pipettes: Borosilicate glass (2-5 MΩ resistance).
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Preparation: Pull patch pipettes and fill with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 2-5 minutes.
-
In the continued presence of this compound, co-apply the same concentration of 5-HT.
-
Record the peak inward current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
-
Normalize the responses to the control 5-HT application.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying recombinant 5-HT3 receptors expressed in Xenopus laevis oocytes.[9][10][11]
Materials:
-
Xenopus laevis oocytes
-
cRNA: In vitro transcribed cRNA for the 5-HT3 receptor subunit(s).
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrodes: Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Agonist: Serotonin (5-HT)
-
Antagonist: this compound
-
TEVC Setup: Stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with 5-HT3 receptor cRNA.
-
Incubate oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply a concentration of 5-HT that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Wash the oocyte with ND96 solution.
-
Perfuse the oocyte with varying concentrations of this compound for 2-3 minutes.
-
Co-apply the same concentration of 5-HT in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Calculate the percentage of inhibition compared to the control response.
-
Construct a dose-response curve and determine the IC50 of this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effect of this compound on 5-HT3 channel function using electrophysiology.
References
- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRL 46470 potently antagonizes neural responses activated by 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapping the molecular motions of 5-HT3 serotonin-gated channel by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Ricasetron at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors. Its activation by serotonin leads to rapid depolarization of the neuronal membrane. 5-HT3 receptor antagonists, colloquially known as "setrons," are a class of drugs with significant therapeutic applications, most notably as antiemetics in the management of chemotherapy-induced and post-operative nausea and vomiting. Ricasetron (BRL-46470) is a potent and selective 5-HT3 receptor antagonist.[1] This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with the 5-HT3 receptor.
5-HT3 Receptor Signaling Pathway
Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing the influx of cations such as Na⁺, K⁺, and Ca²⁺. This leads to membrane depolarization and the initiation of a downstream signaling cascade. The influx of Ca²⁺ can further activate intracellular signaling pathways, including the Ca²⁺/Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) pathways. This compound, as a competitive antagonist, binds to the receptor to prevent this cascade from occurring.
Quantitative Data Summary
The binding affinity of this compound and other common 5-HT3 receptor antagonists is summarized below. These values are typically determined through competitive radioligand binding assays.
| Compound | Radioligand | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference |
| This compound (BRL-46470) | [³H]-BRL 43694 | Rat Brain Membranes | Ki: 0.32 nM | [2][3] |
| This compound (BRL-46470) | [³H]-BRL-46470 | Rat Cerebral Cortex/Hippocampus | Kd: 1.57 nM | |
| This compound (BRL-46470) | [³H]-BRL-46470 | NG108-15 Cells | Kd: 1.84 nM | |
| Granisetron | [³H]-Granisetron | Rat Cerebral Cortex/Hippocampus | Kd: 1.55 nM | |
| Granisetron | [³H]-BRL-46470 | Rat Brain Homogenate | Ki: 1.58 nM | [4] |
| Ondansetron | [³H]-GR65630 | Rat Cortical Membranes | pKi: 8.70 | |
| Tropisetron | [³H]-GR65630 | N1E-115 Cells | Kd: 230 pM |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
Membrane Preparation from Rat Cerebral Cortex
This protocol outlines the preparation of cell membranes enriched with 5-HT3 receptors from rat cerebral cortex.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Dissect rat cerebral cortex and place in ice-cold Lysis Buffer.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using a radiolabeled antagonist, such as [³H]-Granisetron or a tritiated version of this compound itself ([³H]-BRL 46470), if available.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]-Granisetron (specific activity > 20 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., Granisetron).
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final concentration of approximately 50-100 µg of protein per well.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd, e.g., 1-2 nM [³H]-Granisetron), and Assay Buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled antagonist (e.g., 10 µM Granisetron).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 250 µL.
-
Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, and add scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound with the 5-HT3 receptor. The detailed protocols for membrane preparation and the competitive binding assay, along with the data analysis steps, offer a robust methodology for researchers in pharmacology and drug development. Accurate determination of the binding affinity of compounds like this compound is crucial for understanding their pharmacological profile and therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for High-Throughput Screening Assays for Novel 5-HT3 Antagonists like Ricasetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission.[1] Antagonists of this receptor are a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[2] Ricasetron is a selective and potent 5-HT3 antagonist that has also shown potential anxiolytic effects.[3][4] The discovery of novel 5-HT3 antagonists with improved therapeutic profiles necessitates robust high-throughput screening (HTS) methodologies. This document provides detailed protocols for a fluorescence-based HTS assay to identify and characterize new 5-HT3 receptor antagonists.
Assay Principle
The 5-HT3 receptor is a cation-selective channel; upon binding of serotonin, it opens to allow the influx of sodium (Na+) and calcium (Ca2+) ions, leading to neuronal depolarization.[5] The HTS assay detailed here leverages this mechanism by measuring the inhibition of serotonin-induced intracellular calcium mobilization. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentrations. In the presence of a 5-HT3 antagonist, the serotonin-induced calcium influx is blocked, resulting in a diminished fluorescent signal. This assay is well-suited for HTS formats due to its homogeneous, no-wash protocol and rapid, sensitive readout on instruments like a Fluorometric Imaging Plate Reader (FLIPR).[6][7]
Experimental Protocols
Cell Line Maintenance and Plating
A stable cell line expressing the human 5-HT3A receptor is essential for a reproducible assay. Human Embryonic Kidney (HEK293) cells are a commonly used host for this purpose.
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: For a 384-well assay, seed the HEK293-5HT3A cells at a density of 10,000 to 20,000 cells per well in 25 µL of growth medium.[8][9][10] Incubate the plates for 24 hours prior to the assay.
Calcium Mobilization Assay
This protocol is optimized for a 384-well format and uses a no-wash calcium indicator dye.
Materials:
-
HEK293-5HT3A cells in 384-well black, clear-bottom microplates
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
-
5-HT (Serotonin) stock solution
-
Test compounds and reference antagonists (e.g., this compound)
-
FLIPR or equivalent fluorescence plate reader
Protocol:
-
Dye Loading Solution Preparation: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.[8][11] Typically, this involves dissolving the lyophilized Fluo-4 AM in DMSO and then diluting it in the provided assay buffer containing a component like Pluronic® F-127 to aid in dye dispersion.[11]
-
Cell Loading: Add 25 µL of the Fluo-4 AM dye-loading solution to each well of the 384-well cell plate.[8][9][10]
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15 to 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye within the cells.[8][9][10]
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference antagonists (like this compound) in Assay Buffer.
-
Transfer the diluted compounds to a separate 384-well compound plate.
-
The FLIPR instrument will add a specified volume of the compounds from the compound plate to the cell plate.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a stock solution of 5-HT in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells.
-
Configure the FLIPR instrument to first add the test compounds, incubate for a desired period (e.g., 15-30 minutes), and then add the 5-HT solution.
-
The fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) is monitored kinetically before and after the addition of the agonist.[8][9][10]
-
Data Presentation
The inhibitory activity of the test compounds is quantified by determining their IC50 values. The following table summarizes the potency of several known 5-HT3 antagonists.
| Compound | IC50/Ki | Assay Type | Cell Line/System |
| This compound | Potent Antagonist | Neural Response Antagonism | - |
| Ondansetron | Ki: 6.16 nM | Radioligand Binding | - |
| Granisetron | Potent Antagonist | Antiemetic Activity | - |
| Palonosetron | Ki: 0.17 nM | Radioligand Binding | - |
| Azasetron | IC50: 0.33 nM | - | - |
| Ramosetron | Ki: 0.091 nM | Radioligand Binding | - |
| Tropisetron | IC50: 70.1 nM | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell system used.
Visualizations
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor.
High-Throughput Screening Workflow
Caption: Experimental workflow for the HTS calcium mobilization assay.
References
- 1. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application of Ricasetron in the Study of Visceral Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli. Serotonin (5-hydroxytryptamine, 5-HT) and its receptors, particularly the 5-HT3 receptor, play a crucial role in the modulation of visceral nociception. Consequently, 5-HT3 receptor antagonists are a significant class of drugs investigated for the management of visceral pain.
Ricasetron (BRL-46470A) is a potent and selective 5-HT3 receptor antagonist. This document provides an overview of the application of this compound and other 5-HT3 antagonists in preclinical visceral hypersensitivity models, including experimental protocols and a summary of available data. It is important to note that publicly available research specifically detailing the efficacy of this compound in visceral hypersensitivity models is limited. Therefore, this application note will also draw upon data from other well-studied 5-HT3 antagonists to provide a comprehensive context for researchers.
Signaling Pathway of 5-HT3 Receptor Antagonists in Visceral Nociception
DOT Script:
Caption: General signaling pathway of 5-HT3 receptor antagonists in visceral pain.
Experimental Workflow for Studying this compound in Visceral Hypersensitivity Models
DOT Script:
Application Notes: Ricasetron as a Pharmacological Tool for Gut-Brain Axis Investigation
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The gut-brain axis is a complex, bidirectional communication network linking the central nervous system (CNS) and the enteric nervous system (ENS). This intricate dialogue, involving neural, endocrine, and immune pathways, is fundamental to the regulation of gastrointestinal function and also influences mood, cognition, and behavior. A key neurotransmitter in this axis is serotonin (5-hydroxytryptamine, 5-HT), with over 90% of the body's supply produced by enterochromaffin (EC) cells in the gut.
Upon release, 5-HT can act on various receptors, including the 5-HT3 receptor, a ligand-gated ion channel. In the gut, 5-HT3 receptors are prominently expressed on vagal and spinal afferent nerve terminals. Their activation by gut-derived 5-HT initiates signals to the brain that are involved in reflexes like emesis and the perception of visceral pain and nausea. Consequently, antagonists of the 5-HT3 receptor are critical tools for dissecting these pathways and hold therapeutic potential for disorders of gut-brain interaction, such as irritable bowel syndrome (IBS).
Ricasetron (BRL-46470) is a potent and highly selective 5-HT3 receptor antagonist. Although never developed for widespread medical use, its pharmacological profile makes it an excellent research tool for specifically probing the role of 5-HT3 signaling in the gut-brain axis. These application notes provide detailed protocols for using this compound in a series of in vitro, ex vivo, and in vivo models to investigate its effects on receptor binding, gut motility, and visceral sensitivity.
2. Pharmacological Profile of this compound and Comparators
A compound's utility as a pharmacological tool is defined by its potency and selectivity for its target. The table below summarizes the binding affinity of this compound and other common 5-HT3 antagonists for the human 5-HT3 receptor. A lower inhibition constant (Ki) indicates higher binding affinity.
Table 1: Binding Affinity of 5-HT3 Receptor Antagonists
| Compound | pKi | Ki (nM) | Selectivity |
|---|---|---|---|
| This compound (BRL-46470) | ~9.2 | ~0.63 | Highly selective for 5-HT3 receptors |
| Palonosetron | ~10.4 | ~0.04 | Highly selective |
| Granisetron | 9.15 | 0.71 | ~1000:1 selectivity over other receptors[1] |
| Ondansetron | 8.70 | 2.0 | ~1000:1 selectivity over other receptors[1] |
Note: Ki values can vary based on experimental conditions and radioligand used. This compound data is derived from preclinical literature.
3. Core Signaling Pathway for Investigation
This compound allows for the precise blockade of the initial step in a critical gut-to-brain signaling pathway. The diagram below illustrates how serotonin released from gut EC cells activates 5-HT3 receptors on vagal afferent neurons to transmit signals to the brainstem, and how this compound intervenes.
Application Protocols
Application 1: In Vitro Characterization of 5-HT3 Receptor Binding
Objective: To quantify the binding affinity and selectivity of this compound for the 5-HT3 receptor.
Protocol 1.1: Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to displace a radioactively labeled ligand that is known to bind to the 5-HT3 receptor.[2][3]
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells) or from rodent cerebral cortex.
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, e.g., [3H]-Granisetron or [3H]-Quipazine.
-
Test Compound: this compound hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Tropisetron).
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + vehicle.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + non-specific binding control.
-
Competition: Receptor membranes + radioligand + varying concentrations of this compound (e.g., 10 pM to 10 µM).
-
-
Incubation: Add receptor membranes (e.g., 50-100 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd). Incubate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).[4]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application 2: Ex Vivo Assessment of Gut Smooth Muscle Contractility
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced contractions in isolated intestinal tissue.
Protocol 2.1: Isolated Guinea Pig Ileum Organ Bath
The guinea pig ileum is rich in 5-HT3 receptors on myenteric neurons, and applying serotonin causes cholinergic-mediated muscle contractions. This assay measures how this compound blocks this effect.[5][6][7][8]
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g).
-
Krebs-Henseleit solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11.1), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Serotonin (5-HT) creatinine sulfate salt.
-
This compound hydrochloride.
-
Isolated organ bath system with isometric force transducers.
Methodology:
-
Tissue Preparation: Humanely euthanize the guinea pig. Isolate a segment of the terminal ileum (approx. 10 cm from the ileo-caecal junction). Gently flush the lumen with Krebs solution and cut into 2-3 cm segments.[7]
-
Mounting: Suspend each ileum segment in a 20 mL organ bath containing Krebs solution at 37°C under a resting tension of 1 g. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.
-
Agonist Response (Control): Generate a cumulative concentration-response curve for 5-HT (e.g., 1 nM to 100 µM) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly to remove 5-HT. Add a fixed concentration of this compound to the bath and incubate for 30 minutes.
-
Agonist Response (with Antagonist): In the continued presence of this compound, generate a second 5-HT concentration-response curve.
-
Data Analysis:
-
Measure the peak contractile force for each 5-HT concentration.
-
Plot the response as a percentage of the maximum control response versus the log concentration of 5-HT, both with and without this compound.
-
The rightward shift of the curve in the presence of this compound indicates competitive antagonism. The degree of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.
-
Application 3: In Vivo Investigation of Visceral Hypersensitivity
Objective: To assess the ability of this compound to reduce visceral pain in a preclinical model of visceral hypersensitivity.
Protocol 3.1: Colorectal Distension (CRD) Model in Rats
This is a widely used model to induce a quantifiable, visceral pain-like response. The response is measured as the visceromotor response (VMR), which involves contraction of the abdominal muscles.[9][10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Colorectal distension balloon catheter (e.g., 6 Fr, 4-5 cm long).
-
Pressure transducer and barostat system to control balloon inflation.
-
Electromyography (EMG) electrodes and recording system.
-
This compound and vehicle control (e.g., saline).
Methodology:
-
Animal Preparation: Acclimatize rats to handling. On the day of the experiment, lightly anesthetize the rats (e.g., with isoflurane) for EMG electrode implantation. Suture two silver wire electrodes into the external oblique abdominal muscles. Allow recovery.
-
Catheter Insertion: Gently insert the lubricated balloon catheter intra-anally until the balloon is approximately 1 cm past the anus. Secure the catheter to the tail with tape.
-
Acclimatization: Place the rat in a small, transparent enclosure and allow it to adapt for 30 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before CRD (e.g., 30 minutes).
-
Distension Protocol: Perform a series of phasic colorectal distensions at increasing pressures (e.g., 0, 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest interval in between (e.g., 4 minutes).[12][13]
-
Data Acquisition: Record the EMG signal continuously throughout the distension protocol.
-
Data Analysis:
-
Quantify the VMR by integrating the EMG signal during the distension period and subtracting the baseline EMG activity just before the distension.
-
Plot the VMR (area under the curve) against the distension pressure for both the this compound-treated and vehicle-treated groups.
-
A significant reduction in the VMR at various pressures in the this compound group indicates an anti-nociceptive (pain-reducing) effect.
-
References
- 1. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 9. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
Ricasetron: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Ricasetron for use in a variety of in vitro experimental settings. The information is intended to guide researchers in accurately preparing this selective 5-HT3 receptor antagonist for consistent and reproducible results in cell-based assays.
Physicochemical Properties and Storage
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor. For in vitro applications, understanding its solubility and stability is critical for accurate experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₃O | N/A |
| Molecular Weight | 313.44 g/mol | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | Store at -20°C for long-term storage. | [1] |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [1] |
Preparation of this compound Stock Solution
Proper preparation of a concentrated stock solution is the first step in utilizing this compound for in vitro experiments. Due to its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the stock solution undergoes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxic effects. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%.[2][3][4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Preparation of Working Solutions and In Vitro Dosing
From the concentrated stock solution, working solutions are prepared by serial dilution in cell culture medium. The final concentration of this compound will depend on the specific cell type and experimental endpoint. Based on data from other 5-HT3 antagonists like ondansetron and granisetron, a typical starting concentration range for in vitro cell-based assays is in the low micromolar (µM) range.[5][6][7]
Example Protocol: Preparing a 1 µM Working Solution from a 10 mM Stock
This protocol is for treating cells in a single well of a 96-well plate with a final volume of 200 µL.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, an intermediate dilution is recommended.
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in sterile cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
-
Final Dilution:
-
Add 2 µL of the 100 µM intermediate solution to 198 µL of cell culture medium in the well of the 96-well plate. This will result in a final this compound concentration of 1 µM. The final DMSO concentration will be negligible.
-
General Dilution Calculation:
The following formula can be used to calculate dilutions:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration
-
V₂ = Final volume
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. When serotonin (5-HT) binds to this receptor, it opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and subsequent depolarization of the neuron. This rapid excitatory postsynaptic current is involved in various physiological processes, including emesis and gut motility.[8]
By blocking the binding of serotonin, this compound prevents this ion channel from opening, thereby inhibiting the downstream signaling cascade.
The following diagram illustrates the signaling pathway inhibited by this compound.
These protocols and application notes are intended as a guide. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Inhibition of Renal OCT2 and MATE1 Secretion by Antiemetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies confirm Ondansetron as a novel acetylcholinesterase and butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Ricasetron in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ricasetron in human plasma. The method utilizes protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies and other clinical research applications.
Introduction
This compound is a selective 5-HT3 receptor antagonist that has been investigated for its anxiolytic and antiemetic properties. To support its clinical development, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This LC-MS/MS method provides the necessary sensitivity, selectivity, and throughput for the analysis of this compound in human plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): Ondansetron or a stable isotope-labeled this compound (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 314.2 → 171.1 (Quantifier), 314.2 → 144.1 (Qualifier) |
| IS (Ondansetron): m/z 294.2 → 170.1 | |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Mobile Phase A:B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method should be validated according to the FDA guidelines for bioanalytical method validation. The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range of 1-1000 ng/mL is suggested.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Recovery: The extraction recovery of this compound from human plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Matrix Effect: Assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable for at least 3 freeze-thaw cycles and 6 months at -80 °C |
Experimental Workflow Diagram
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of this compound in human plasma has been proposed. The method involves a simple protein precipitation step and has a short chromatographic run time, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The proposed validation parameters indicate that the method is reliable and robust.
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Scope
This protocol details the procedure for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Equipment
-
This compound and Internal Standard (IS)
-
Acetonitrile, Methanol, Formic Acid, Ammonium Acetate (all LC-MS grade)
-
Human plasma with K2-EDTA as anticoagulant
-
Pipettes and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system
-
Triple quadrupole mass spectrometer with ESI source
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standards for the calibration curve and QC samples.
-
IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
4. Sample Preparation Procedure
-
Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
Vortex plasma samples gently before use.
-
Pipette 50 µL of the appropriate plasma sample (blank, standard, QC, or unknown) into the corresponding labeled tube.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A and 10% Mobile Phase B).
-
Vortex for 10 seconds and transfer the solution to autosampler vials with inserts.
5. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the Application Note.
-
Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
6. Data Processing and Quantification
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by performing a linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
7. System Suitability
Before running the analytical batch, inject a mid-concentration QC sample multiple times to ensure the system is performing adequately (e.g., peak area reproducibility, retention time stability).
8. Acceptance Criteria
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the LLOQ).
-
At least 75% of the calibration standards and 67% of the QC samples must meet the acceptance criteria.
Troubleshooting & Optimization
Troubleshooting Ricasetron solubility and stability in aqueous solutions
Welcome to the technical support center for Ricasetron. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance and experimental protocols to address challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Difficulty in dissolving this compound is a common issue, likely due to its nature as a poorly soluble organic molecule. Here are the initial troubleshooting steps:
-
Verify the Salt Form: this compound is available as a free base and a hydrochloride (HCl) salt. The HCl salt is expected to have higher aqueous solubility, especially in neutral to acidic pH, compared to the free base. Confirm which form you are using.
-
pH Adjustment: The solubility of this compound, which contains a basic nitrogen atom, is highly dependent on pH. Lowering the pH of your aqueous solution should increase its solubility. Start by attempting to dissolve it in a buffer with a pH below 6.
-
Gentle Heating: Warming the solution to 37-40°C can aid in dissolution. However, be cautious, as excessive heat may lead to degradation. Always bring the solution back to your experimental temperature to check for precipitation.
-
Sonication: Using a sonicator can help break down powder agglomerates and increase the dissolution rate.
Q2: My this compound solution appears clear initially but forms a precipitate over time. What is causing this?
A2: This phenomenon, known as precipitation, often occurs when a supersaturated solution is prepared. Here’s how to address it:
-
Equilibrium Solubility: You may have exceeded the thermodynamic equilibrium solubility of this compound in your specific buffer and temperature. It is crucial to determine the equilibrium solubility to ensure your solution remains stable.
-
Temperature Effects: If you used heat to dissolve the compound, it might precipitate as it cools down to room temperature.
-
pH Shift: A change in the pH of your solution, perhaps due to the addition of other components, could cause the less soluble form of this compound to precipitate.
To prevent precipitation, ensure your final concentration is below the equilibrium solubility at your working temperature and pH.
Q3: How does the pH of the aqueous solution affect the stability of this compound?
A3: The stability of this compound can be significantly influenced by pH. As a general principle for molecules with ester or amide groups, extreme pH values (highly acidic or alkaline) can lead to hydrolysis. For this compound, it is advisable to conduct stability studies across a range of pH values (e.g., pH 3, 5, 7.4, and 9) to determine the optimal pH for stability. The presence of degradation products can be monitored over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: What are the best practices for preparing a stock solution of this compound?
A4: For preparing a stock solution, it is recommended to use an organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. When diluting, ensure rapid mixing to avoid localized high concentrations that could lead to precipitation. Keep the final concentration of the organic solvent in your aqueous solution low (typically <1%) to minimize its impact on your experiment.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols:
-
Protocol 1: pH-Solubility Profile Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (mg/mL) as a function of pH.
-
Quantitative Data Summary (Illustrative Example):
| pH | Buffer System | Temperature (°C) | Illustrative this compound HCl Solubility (mg/mL) |
| 2.0 | Glycine-HCl | 25 | > 10 |
| 4.5 | Acetate | 25 | 2.5 |
| 6.8 | Phosphate | 25 | 0.1 |
| 7.4 | Phosphate | 25 | < 0.05 |
| 9.0 | Borate | 25 | < 0.01 |
Issue 2: this compound Degradation in Aqueous Solution
This guide outlines the steps to identify and mitigate the degradation of this compound in aqueous solutions.
Troubleshooting Workflow:
Caption: Workflow for investigating this compound degradation.
Experimental Protocols:
-
Protocol 2: Forced Degradation Study
-
Acid/Base Hydrolysis: Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for 48 hours. Also, test a solution at a high temperature.
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified duration.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Quantitative Data Summary (Illustrative Example):
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Illustrative % Degradation |
| 0.1 N HCl | 24 | 60 | 15 |
| 0.1 N NaOH | 24 | 60 | 45 |
| 3% H₂O₂ | 24 | 25 | 8 |
| Heat (Solid) | 48 | 80 | < 2 |
| UV Light | 12 | 25 | 25 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the formulation development of a poorly soluble compound like this compound.
Caption: General workflow for this compound formulation development.
Optimizing Ricasetron Dosage for In Vivo Behavioral Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Ricasetron in in vivo behavioral experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization.[1] By blocking this receptor, this compound inhibits the excitatory effects of serotonin in both the central and peripheral nervous systems.
Q2: Which behavioral domains can be investigated using this compound?
As a 5-HT3 receptor antagonist, this compound is primarily investigated for its potential anxiolytic and cognitive-enhancing effects. Therefore, it is commonly used in behavioral paradigms that assess anxiety and learning and memory.
Q3: What is a recommended starting dose for this compound in rodent models?
While specific dose-response data for this compound is limited in publicly available literature, data from other 5-HT3 antagonists can provide a valuable starting point. For anxiety models in mice, a subcutaneous dose of 0.1 mg/kg for the 5-HT3 antagonist alosetron has been used. For cognitive enhancement studies in rats, a 3.0 mg/kg dose of tropisetron has been shown to be effective. It is crucial to perform a dose-response study for this compound within a similar range to determine the optimal dose for your specific experimental conditions.
Q4: What is the appropriate vehicle for administering this compound?
The choice of vehicle depends on the solubility of the specific salt form of this compound being used. For many small molecules in preclinical studies, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS) for injection. It is recommended to keep the final concentration of DMSO below 1% to avoid vehicle-induced behavioral effects. For oral administration, suspension in a vehicle containing a suspending agent like 0.5% carboxymethyl cellulose (CMC) in water is a common practice. Always perform a vehicle-only control group in your experiments.
Q5: What is the expected oral bioavailability of this compound?
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable behavioral effect after this compound administration. | - Inappropriate Dose: The dose may be too low (sub-therapeutic) or too high (leading to off-target effects or a bell-shaped dose-response).- Incorrect Administration Route: Oral administration may result in poor bioavailability.- Timing of Administration: The time between drug administration and behavioral testing may not align with the drug's peak plasma concentration (Tmax).- Vehicle Issues: The compound may not be fully dissolved or may have precipitated out of solution. | - Conduct a dose-response study to determine the optimal effective dose.- Consider using a parenteral route of administration (IP, SC) to bypass first-pass metabolism.- If pharmacokinetic data is unavailable, test different pre-treatment times (e.g., 15, 30, 60 minutes) before the behavioral assay.- Ensure the vehicle is appropriate for this compound's solubility and prepare fresh solutions for each experiment. Visually inspect for precipitation. |
| High variability in behavioral data between subjects. | - Inconsistent Drug Administration: Variations in injection volume or technique.- Individual Differences in Metabolism: Natural variation in how animals metabolize the drug.- Stress-Induced Variability: Inconsistent handling or environmental stressors. | - Ensure all personnel are properly trained in animal handling and injection techniques.- Increase the sample size per group to account for individual variability.- Standardize all experimental procedures, including animal handling, habituation to the testing room, and time of day for testing. |
| Unexpected or paradoxical behavioral effects. | - Off-Target Effects: At higher doses, the drug may interact with other receptors.- Interaction with Experimental Conditions: The effect of the drug may be context-dependent (e.g., baseline anxiety level of the animals). | - Use the lowest effective dose determined from your dose-response study.- Carefully control and report all experimental conditions. Consider testing the drug in different behavioral paradigms to confirm its effects. |
Data Presentation
Table 1: Starting Dose Recommendations Based on Analogous 5-HT3 Antagonists
| Compound | Animal Model | Behavioral Test | Effective Dose | Route of Administration |
| Alosetron | Mouse | Anxiety | 0.1 mg/kg | Subcutaneous |
| Tropisetron | Rat | Cognitive Enhancement | 3.0 mg/kg | Intraperitoneal |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (for illustrative purposes)
| Parameter | Rat | Mouse | Notes |
| Tmax (Time to Peak Plasma Concentration) | ~30 min | ~15-30 min | Time to wait between administration and behavioral testing. |
| Half-life (t½) | ~1-2 hours | ~0.5-1 hour | Influences the duration of the drug's effect. |
| Oral Bioavailability | Low (<10%) | Low (<10%) | Parenteral routes are recommended for consistent exposure. |
Note: The data in Table 2 is hypothetical and should be confirmed with specific pharmacokinetic studies for this compound.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally) 30 minutes before placing the animal on the maze.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
-
Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Protocol 2: Novel Object Recognition (NOR) for Cognitive Function
-
Apparatus: An open field arena.
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days to habituate to the environment.
-
Training/Familiarization Phase (Day 1):
-
Administer this compound or vehicle 30 minutes before the session.
-
Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
-
Testing Phase (Day 2):
-
Administer this compound or vehicle 30 minutes before the session.
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. A significant increase in the time spent exploring the novel object compared to the familiar object indicates successful memory consolidation. The discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar) is a common metric.
Visualizations
Caption: Mechanism of this compound action at the 5-HT3 receptor.
Caption: General workflow for in vivo behavioral experiments with this compound.
Caption: A decision tree for troubleshooting lack of this compound effect.
References
Identifying and minimizing off-target effects of Ricasetron in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Ricasetron in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1] When serotonin binds to the 5-HT3 receptor, it opens a channel that allows for the rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[1] this compound blocks this action by binding to the receptor and preventing the channel from opening in response to serotonin.
Q2: What are the known off-target binding interactions for this compound?
This compound is characterized by its high selectivity for the 5-HT3 receptor. Studies have shown that at concentrations up to 1 µM, this compound does not significantly displace a wide variety of ligands from other neurotransmitter receptors, opioid receptors, or other neurotransmitter-gated ion channels.[1] This high degree of selectivity suggests that direct binding to other receptors is unlikely to be a major source of off-target effects at appropriate experimental concentrations.
Q3: If this compound is highly selective, why should I be concerned about off-target effects?
Off-target effects can arise even with highly selective compounds for several reasons:
-
High Concentrations: At concentrations significantly exceeding the Ki for the 5-HT3 receptor, even weak interactions with other proteins can become pharmacologically relevant.
-
"Unknown Unknowns": A standard binding panel may not include all possible off-target proteins.
-
Functional Off-Target Effects: The compound could indirectly modulate other signaling pathways without directly binding to another receptor. For example, altering the function of 5-HT3-expressing neurons can have downstream consequences on other neural circuits.
-
Phenotypic Readouts: An observed cellular phenotype may be a complex downstream consequence of the primary target engagement, which can be misinterpreted as an off-target effect.
Q4: I am observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of this compound?
A multi-step approach is recommended to investigate unexpected results:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. See the troubleshooting guide below.
-
Use a Control Compound: Include a structurally similar but inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it may be due to the chemical scaffold itself and not the intended pharmacology.
-
Target Engagement Confirmation: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the 5-HT3 receptor in your specific cellular model at the concentrations used.
-
Genetic Validation: Use CRISPR-Cas9 to knock out the 5-HT3A receptor subunit (the primary subunit required for function). If the phenotype observed with this compound is still present in the knockout cells, it is highly likely to be an off-target effect.
Quantitative Data: this compound Binding Profile
| Target | Binding Affinity (Ki) | Selectivity Notes |
| Serotonin 5-HT3 Receptor | 0.32 nM | Highly potent and selective.[1] |
| Other Neurotransmitter Receptors, Opioid Receptors, and Ion Channels | > 1 µM | No significant displacement observed at concentrations up to 1 µM.[1] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effects due to high concentration. | 1. Perform a dose-response curve: Determine the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of a known 5-HT3-mediated response). 2. Work within the optimal concentration window: Aim for concentrations that are 10-100 fold above the Ki for the 5-HT3 receptor (e.g., 3-30 nM) but well below 1 µM where off-target binding might occur. |
| Lack of expected on-target effect | Low expression of 5-HT3 receptors in the experimental model. | 1. Confirm target expression: Use qPCR or Western blotting to verify the expression of the 5-HT3A subunit in your cell line or tissue model. 2. Choose an appropriate model: Select a cell line known to endogenously express functional 5-HT3 receptors (e.g., N1E-115 cells, HEK293 cells stably expressing the receptor). |
| High background or "non-specific" effects | Compound precipitation or interaction with assay components. | 1. Check solubility: Ensure this compound is fully dissolved in your vehicle and that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below 0.1%. 2. Run vehicle-only controls: This will help differentiate a compound effect from a vehicle effect. |
| Results are not reproducible | Variability in cell culture conditions or reagent preparation. | 1. Standardize protocols: Ensure consistent cell passage numbers, confluency, and media formulations. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
Experimental Protocols & Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations, causing depolarization of the neuron. This compound, as an antagonist, prevents this channel opening.
Experimental Workflow: Identifying Off-Target Effects
This workflow outlines the key steps to differentiate on-target from off-target effects of this compound.
Detailed Methodologies
1. Cellular Thermal Shift Assay (CETSA) Protocol
-
Objective: To confirm the direct binding of this compound to the 5-HT3 receptor in intact cells.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Cell Culture: Grow cells expressing the 5-HT3 receptor to 80-90% confluency.
-
Compound Treatment: Harvest and resuspend cells. Treat one aliquot with this compound (e.g., 100 nM) and a control aliquot with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, then cool to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble 5-HT3A receptor by Western blotting or ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
-
2. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
-
Principle: Measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the 5-HT3 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [³H]-Granisetron), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
3. CRISPR-Cas9 Mediated Gene Knockout for Target Validation
-
Objective: To definitively determine if the biological effect of this compound is mediated through the 5-HT3 receptor.
-
Principle: By knocking out the gene encoding the 5-HT3A receptor subunit, the primary target of this compound is eliminated. If the biological effect of the drug disappears, it confirms the effect is on-target.
-
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target a critical exon of the HTR3A gene.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the validated gRNA into the chosen cell line using plasmid transfection, lentiviral transduction, or ribonucleoprotein (RNP) electroporation.
-
Clonal Selection: Isolate single cells and expand them into clonal populations.
-
Knockout Validation: Screen the clonal populations to identify those with successful biallelic knockout of the HTR3A gene. Validation should be performed at the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot to confirm the absence of the 5-HT3A protein).
-
Phenotypic Analysis: Treat both the validated knockout cell line and the parental (wild-type) cell line with this compound. Perform the relevant phenotypic assay. If the phenotype is absent or significantly reduced in the knockout cells compared to the wild-type cells, this provides strong evidence that the effect is on-target.
-
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Ricasetron in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Ricasetron in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (BRL-46470) is a selective serotonin 5-HT3 receptor antagonist.[1][2] Like other agents in this class, it has potential antiemetic and anxiolytic effects.[1][2] However, poor oral bioavailability is a common challenge in drug development that can hinder a compound's therapeutic potential by causing variable and low drug exposure when administered orally.[3] While specific data on this compound's oral bioavailability is not publicly available as it was never commercially developed, many drug candidates exhibit this issue due to factors like poor solubility and/or low permeability across the intestinal wall.[1][3]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
A2: The primary reasons for poor oral bioavailability fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[3]
-
Low Solubility (BCS Class II/IV): The drug does not dissolve well in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Low Permeability (BCS Class III/IV): The drug dissolves but cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug is extensively metabolized in the liver before it can reach systemic circulation.[4]
Without specific data for this compound, a common starting assumption for troubleshooting is to investigate solubility as a limiting factor.
Q3: What initial steps should I take to investigate the cause of poor oral bioavailability in my preclinical studies?
A3: A systematic approach is crucial.
-
Physicochemical Characterization: Determine this compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its permeability (e.g., using a Caco-2 cell monolayer assay). This will help in its preliminary BCS classification.[3]
-
In Vivo Pharmacokinetic Study: Conduct a pilot pharmacokinetic study in a preclinical model (e.g., rats) comparing oral (PO) and intravenous (IV) administration. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. A low F% confirms poor oral bioavailability.
-
Examine Metabolite Profiles: Analyze plasma and urine samples for major metabolites to assess the extent of first-pass metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments aimed at improving this compound's oral bioavailability.
| Problem | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral administration of a suspension. | Poor aqueous solubility of this compound leading to incomplete and erratic dissolution. | 1. Reduce particle size (micronization or nanocrystals).2. Formulate as a solid dispersion with a hydrophilic polymer.3. Develop a lipid-based formulation (e.g., SEDDS). |
| Improved in vitro dissolution does not translate to improved in vivo bioavailability. | 1. The drug may be precipitating in the GI tract after initial dissolution.2. Low intestinal permeability is the rate-limiting step.3. Significant first-pass metabolism. | 1. Include precipitation inhibitors in the formulation.2. Investigate the use of permeation enhancers.3. Co-administer with a known inhibitor of the metabolizing enzymes (for investigational purposes). |
| High inter-animal variability in pharmacokinetic parameters. | 1. Inconsistent dosing technique (e.g., incorrect gavage).2. Differences in GI physiology between animals.3. Formulation instability. | 1. Ensure proper training and consistent execution of oral gavage.2. Increase the number of animals per group.3. Assess the physical and chemical stability of the formulation. |
| Difficulty in quantifying this compound in plasma samples. | 1. Low drug concentrations are below the limit of quantification (LLOQ) of the analytical method.2. Interference from plasma matrix components. | 1. Develop a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and oral bioavailability.
Methodology:
-
Preparation of the Nanosuspension:
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Subject the suspension to high-pressure homogenization for a specified number of cycles until the desired particle size is achieved.
-
Characterize the particle size and distribution using dynamic light scattering.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing of the nanosuspension and a micronized suspension of this compound in simulated gastric and intestinal fluids.
-
Collect samples at predetermined time points and analyze the concentration of dissolved this compound by a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound nanosuspension compared to a standard micronized suspension.
Methodology:
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into three groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determining absolute bioavailability).
-
Group 2: Oral gavage of the standard micronized this compound suspension.
-
Group 3: Oral gavage of the this compound nanosuspension.
-
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group using non-compartmental analysis.
-
Determine the absolute bioavailability (F%) of both oral formulations.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 313.44 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Shake-flask method |
| Permeability (Papp, Caco-2) | 15 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| Predicted BCS Class | II | Based on low solubility and high permeability |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Micronized Suspension | 85 ± 21 | 2.0 | 410 ± 115 | 100 |
| Nanosuspension | 255 ± 68 | 1.0 | 1230 ± 345 | 300 |
Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative determination of ondansetron in human plasma by enantioselective liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Ricasetron powder and solutions
This guide provides best practices for the long-term storage and handling of Ricasetron powder and its reconstituted solutions. Adherence to these protocols is critical for ensuring the compound's stability, purity, and performance in research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] For short-term storage, such as a few days to weeks, a temperature of 0-4°C is acceptable.[1] It is crucial to protect the powder from moisture and light.
Q2: What is the expected shelf life of this compound powder?
When stored correctly under the recommended long-term conditions (-20°C, dry, dark), this compound powder has a shelf life of over two years.[1]
Q3: What solvent should I use to reconstitute this compound powder?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For cell culture applications, ensure the final concentration of DMSO is low enough to not affect cell viability.
Q4: I've prepared a stock solution of this compound. What are the storage recommendations?
Once reconstituted, stock solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to one month.[2]
Q5: Is this compound sensitive to light?
Yes, both the powder and solutions should be protected from light.[1] Store the powder in its original vial, which is often light-protective, and use amber or foil-wrapped vials for solutions.
Q6: The this compound powder was shipped at room temperature. Is it still viable?
This compound is considered stable for the typical duration of shipping under ambient temperatures.[1] However, upon receipt, it is imperative to transfer it to the recommended long-term storage conditions immediately.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Powder | 1. Incorrect solvent.2. Insufficient mixing.3. Low temperature of solvent. | 1. Ensure you are using a recommended solvent, such as DMSO.[1]2. Gently vortex or sonicate the solution to aid dissolution.3. Allow the vial and solvent to equilibrate to room temperature before mixing. |
| Precipitate Forms in Solution After Freezing | 1. Solution concentration is too high.2. Improper thawing procedure. | 1. Try dissolving at a lower concentration.2. Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Briefly vortex to ensure the compound is fully redissolved. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage.2. Multiple freeze-thaw cycles of the stock solution. | 1. Review storage conditions to ensure they align with recommendations.2. Always aliquot stock solutions into single-use volumes after reconstitution to avoid repeated freezing and thawing.[2] |
| Visible Change in Powder Color or Texture | 1. Moisture absorption.2. Exposure to light or high temperatures. | 1. Discard the product as its integrity may be compromised. Ensure storage vials are tightly sealed and stored in a dry environment.2. Always store this compound powder in a dark, temperature-controlled location.[1] |
Data Summary Tables
Table 1: Storage Conditions for this compound Powder
| Parameter | Short-Term Storage | Long-Term Storage |
| Temperature | 0 - 4°C[1] | -20°C[1] |
| Duration | Days to Weeks[1] | Months to Years[1] |
| Environment | Dry, Dark[1] | Dry, Dark[1] |
| Shelf Life | Not specified | > 2 years[1] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] |
Experimental Protocols & Workflows
Protocol: Reconstitution of this compound Powder
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation and moisture absorption.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and gently vortex or sonicate until the powder is completely dissolved. If necessary, warming the solution slightly in a 37°C water bath can aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C as per the long-term solution storage guidelines.
Visual Guides
Caption: Workflow for receiving, storing, and preparing this compound.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
How to prevent degradation of Ricasetron during experimental procedures
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Ricasetron during experimental procedures. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively published, degradation of pharmaceutical compounds is typically influenced by several key factors. These include exposure to adverse pH levels, elevated temperatures, light (particularly UV), and oxidative conditions. The presence of reactive excipients in a formulation can also contribute to instability.
Q2: How can I assess the stability of my this compound sample?
A2: Stability-indicating analytical methods are essential for determining the integrity of your this compound sample. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of any degradation products.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, refrigeration at 2-8°C is often recommended to slow down potential hydrolytic and other degradation reactions. Always refer to the manufacturer's specific storage instructions on the product's certificate of analysis.
Q4: Can the solvent I use to dissolve this compound affect its stability?
A4: Yes, the choice of solvent is critical. The pH of the solvent can significantly impact the stability of a drug. It is advisable to use a buffer system to maintain a stable pH throughout your experiment, ideally within a range determined to be optimal for this compound's stability. For initial experiments, a pH range of 4-5 is often a good starting point for many compounds as it can be less conducive to hydrolysis compared to neutral or alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, run a quick purity check using HPLC before use. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Photodegradation. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible. | |
| Appearance of Unknown Peaks in Chromatogram | Chemical degradation due to pH, temperature, or oxidation. | Conduct forced degradation studies to identify potential degradation products and their formation conditions. This involves intentionally exposing this compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agents) to understand its degradation profile. |
| Incompatibility with other experimental components. | Evaluate the compatibility of this compound with all excipients, solvents, and other reagents used in your experimental setup. | |
| Precipitation of this compound from Solution | Poor solubility or change in solvent composition/pH. | Ensure the solvent system has adequate solubilizing capacity for this compound at the desired concentration. Use of co-solvents or solubility enhancers may be necessary. Maintain a constant pH to prevent precipitation of pH-dependent soluble forms. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparation of this compound Solutions
-
Receipt and Storage: Upon receipt, log the compound and store it under the manufacturer's recommended conditions, typically in a cool, dark, and dry environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Weighing: Weigh the required amount of this compound in a clean, calibrated balance, minimizing exposure to ambient light and humidity.
-
Dissolution: Dissolve this compound in a pre-determined, high-purity solvent or buffer system known to be compatible with the compound. Use gentle agitation (e.g., vortexing or sonication) to aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution using dilute acids or bases while monitoring with a calibrated pH meter.
-
Filtration: Filter the solution through a suitable, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any particulates.
-
Storage of Solutions: Store the final solution in a tightly capped, light-protected container at the appropriate temperature (e.g., 2-8°C for short-term storage or ≤ -20°C for long-term storage).
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Data Presentation
Table 1: Hypothetical pH Stability of this compound (1 mg/mL) at 25°C over 24 hours
| pH | Initial Purity (%) | Purity after 24h (%) | % Degradation | Appearance of Degradation Products |
| 2.0 | 99.8 | 99.5 | 0.3 | No |
| 4.5 | 99.9 | 99.8 | 0.1 | No |
| 7.0 | 99.8 | 95.2 | 4.6 | Yes |
| 9.5 | 99.7 | 88.1 | 11.6 | Yes |
Table 2: Hypothetical Temperature Stability of this compound (1 mg/mL) in pH 7.4 Buffer over 7 days
| Temperature | Initial Purity (%) | Purity after 7 days (%) | % Degradation |
| 4°C | 99.9 | 99.7 | 0.2 |
| 25°C (RT) | 99.8 | 96.5 | 3.3 |
| 40°C | 99.8 | 89.2 | 10.6 |
Signaling Pathways and Logical Relationships
The specific signaling pathways this compound is involved in are not detailed in the provided context. However, a general logical diagram for troubleshooting experimental variability is presented below.
Technical Support Center: Optimizing Ricasetron Incubation Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Ricasetron in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BRL-46470A) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and when activated by serotonin, it allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[3][4] this compound exerts its effect by competitively binding to the 5-HT3 receptor, thereby blocking the binding of serotonin and preventing the downstream signaling cascade.[1]
Q2: What are the common cell-based assays used to study this compound's activity?
A2: The activity of this compound is typically assessed using functional cell-based assays that measure the inhibition of 5-HT3 receptor activation. Common assays include:
-
Calcium Flux Assays: These assays are widely used because 5-HT3 receptor activation leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[5][6][7] Fluorescent calcium indicators are used to measure this change, and this compound's potency is determined by its ability to block the serotonin-induced calcium influx.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is sensitive to changes in downstream signaling pathways activated by 5-HT3 receptor stimulation.[8][9][10]
-
Electrophysiology Assays: Techniques like patch-clamping can directly measure the ion channel activity of the 5-HT3 receptor and its inhibition by this compound.
Q3: Why is optimizing the incubation time for this compound crucial?
A3: Optimizing the incubation time is critical for obtaining accurate and reproducible data on this compound's potency (e.g., IC50 values).[11][12] Several factors underscore the importance of this optimization:
-
Reaching Binding Equilibrium: For a competitive antagonist like this compound, the incubation time must be sufficient to allow the binding interaction with the 5-HT3 receptor to reach equilibrium. Insufficient incubation can lead to an underestimation of the antagonist's potency.[13]
-
Assay Variability: Inconsistent incubation times are a major source of variability in cell-based assays.[14] Standardizing the incubation period is essential for comparing results across different experiments and laboratories.
-
Distinguishing True Activity from Artifacts: Inappropriately short or long incubation times can lead to misleading results, such as apparent low potency or off-target effects.
Q4: What is a good starting point for this compound incubation time in a cell-based assay?
A4: For initial experiments with a 5-HT3 receptor antagonist like this compound, a pre-incubation time of 15 to 60 minutes before the addition of the agonist (serotonin) is a common starting point. The ideal time depends on the specific assay, cell line, and experimental conditions. A time-course experiment is highly recommended to determine the optimal incubation time for your specific system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in a calcium flux assay | 1. Autofluorescence of this compound or other compounds. 2. Cell stress or death leading to leaky membranes. 3. Sub-optimal dye loading or leakage. 4. Contamination of reagents or cell culture. | 1. Run a control with this compound alone (no cells) to check for autofluorescence. 2. Optimize cell seeding density and ensure cell viability. 3. Optimize dye concentration and incubation time. Consider using a dye leakage inhibitor like probenecid. 4. Use fresh, sterile reagents and maintain aseptic cell culture techniques. |
| Inconsistent or variable IC50 values for this compound | 1. Inconsistent incubation times. 2. Variability in cell density. 3. Pipetting errors or improper mixing. 4. Fluctuation in assay temperature. 5. Cell line instability or high passage number. | 1. Strictly adhere to a standardized incubation time for all experiments. 2. Ensure consistent cell seeding density and even cell distribution in wells.[15] 3. Calibrate pipettes regularly and ensure thorough mixing of all solutions. 4. Maintain a constant and optimal temperature throughout the assay.[13] 5. Use cells with a low passage number and regularly check for phenotypic consistency. |
| Low potency (higher than expected IC50) of this compound | 1. Insufficient pre-incubation time to reach binding equilibrium. 2. This compound degradation or precipitation in the assay medium. 3. Low 5-HT3 receptor expression in the chosen cell line. 4. Presence of endogenous agonists in the serum. | 1. Perform a time-course experiment to determine the optimal pre-incubation time.[2] 2. Prepare fresh this compound solutions for each experiment and check for solubility in the assay buffer. 3. Confirm 5-HT3 receptor expression in your cell line (e.g., via qPCR or western blot). 4. Consider using a serum-free assay medium or charcoal-stripped serum. |
| Unexpected agonist-like activity of this compound | 1. Off-target effects on other receptors or signaling pathways. 2. Contamination of the this compound stock solution. | 1. Test this compound in a cell line lacking the 5-HT3 receptor. Profile against a panel of other receptors if off-target effects are suspected. 2. Use a freshly prepared and validated stock of this compound. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time in a Calcium Flux Assay
This protocol outlines a method to determine the optimal pre-incubation time for this compound by assessing its inhibitory effect on serotonin-induced calcium flux at various time points.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serotonin (5-HT) stock solution (e.g., 10 mM in water)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
Seed the 5-HT3 receptor-expressing cells into a 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the cell culture medium and add the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for different time points (e.g., 15, 30, 60, 90, and 120 minutes) at room temperature or 37°C, protected from light.
-
-
Serotonin Stimulation and Data Acquisition:
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline reading for a few seconds.
-
Use the instrument's injector to add the serotonin solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percentage of inhibition of the serotonin response by this compound at each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit a dose-response curve to determine the IC50 value for each incubation time.
-
The optimal incubation time is the shortest duration at which the IC50 value stabilizes.
-
Protocol 2: General Protocol for a this compound Reporter Gene Assay
This protocol provides a general framework for assessing this compound's antagonist activity using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmid for the human 5-HT3 receptor
-
Reporter plasmid containing a response element (e.g., CREB) driving luciferase expression
-
Transfection reagent
-
Cell culture medium and serum
-
This compound stock solution
-
Serotonin stock solution
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the 5-HT3 receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into a 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium in the wells with the this compound dilutions.
-
Incubate for the predetermined optimal time (e.g., 60 minutes) at 37°C.
-
-
Serotonin Stimulation:
-
Add serotonin at a concentration that gives a robust reporter signal (e.g., EC80) to the wells containing this compound.
-
Incubate for an additional period sufficient to allow for reporter gene expression (typically 4-6 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the serotonin-induced reporter gene expression by this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action at the 5-HT3 receptor.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. swordbio.com [swordbio.com]
- 13. cellgs.com [cellgs.com]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the signal-to-noise ratio in Ricasetron binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Ricasetron binding assays and improve the signal-to-noise ratio.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio in a this compound binding assay can arise from either a weak specific binding signal or high non-specific binding (background noise). Below are common issues and actionable strategies to address them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background / High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high: Excess radioligand can bind to non-receptor components. 2. Inadequate blocking of non-specific sites: Assay components may bind to filters, tubes, or other proteins. 3. Insufficient washing: Unbound radioligand is not effectively removed. 4. Radioligand binding to filter plates: The filter material itself can contribute to high background. | 1. Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd). This minimizes binding to non-target sites while still providing a detectable specific signal. 2. Adjust Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) (0.1-0.5%) in the assay buffer to reduce non-specific binding to surfaces.[1] 3. Optimize Washing Steps: Increase the number of rapid washes with ice-cold wash buffer. Ensure the vacuum is applied efficiently to quickly separate bound from free radioligand.[1] 4. Pre-treat Filter Plates: Soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filters.[1] |
| Low Specific Binding Signal | 1. Low receptor density or inactive receptors: Insufficient or degraded receptor protein in the membrane preparation. 2. Suboptimal incubation time or temperature: The binding reaction may not have reached equilibrium. 3. Incorrect buffer pH or ionic strength: Buffer conditions may negatively affect receptor conformation and ligand binding. 4. Degraded radioligand: The radioligand may have lost its ability to bind specifically to the receptor. | 1. Verify Receptor Integrity and Concentration: Use freshly prepared or properly stored (-80°C) membrane aliquots. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay (e.g., BCA assay) to ensure a consistent and adequate amount of receptor is used.[2] 2. Determine Optimal Incubation Conditions: Conduct a time-course experiment to find the time required to reach equilibrium. Test a range of temperatures (e.g., room temperature, 30°C, 37°C) to find the optimal condition for specific binding.[2] 3. Optimize Assay Buffer: Ensure the buffer pH is appropriate for the 5-HT3 receptor (typically around 7.4). Test different ionic strengths to see the effect on binding.[2] 4. Check Radioligand Quality: Use a fresh, high-purity batch of radiolabeled this compound. Store aliquots at -80°C to minimize degradation. |
| High Variability Between Replicates | 1. Inconsistent pipetting and sample handling: Errors in dispensing small volumes of reagents. 2. Non-homogenous membrane suspension: Uneven distribution of receptor-containing membranes. 3. Inconsistent washing technique: Variation in the speed and volume of washes across the filter plate. | 1. Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous with pipetting techniques. 2. Maintain Membrane Suspension: Gently vortex the membrane preparation before aliquoting to ensure a uniform suspension. 3. Standardize Washing: Use a multi-channel washer or ensure consistent manual washing across all wells of the plate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the concentration of radiolabeled this compound in a competitive binding assay?
A1: For a competitive binding assay, it is recommended to use a concentration of the radioligand at or below its dissociation constant (Kd).[1] This provides a good balance between a strong specific signal and low non-specific binding. If the Kd of this compound for the 5-HT3 receptor is not known for your specific system, a saturation binding experiment should be performed first to determine the Kd and Bmax (maximum receptor density).
Q2: How do I determine non-specific binding in my this compound assay?
A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of a non-labeled competitor that also binds to the 5-HT3 receptor. This "cold" ligand will displace the specific binding of the radiolabeled this compound, leaving only the non-specifically bound radioligand. A structurally different, high-affinity unlabeled ligand is often used for this purpose.[1]
Q3: What are typical incubation times and temperatures for a this compound binding assay?
A3: Incubation times and temperatures need to be optimized for each specific assay system. A common starting point is to incubate for 60 minutes at 30°C.[2] However, it is crucial to perform a time-course experiment to ensure that the binding reaction has reached equilibrium.
Q4: Can I use whole cells instead of membrane preparations for my this compound binding assay?
A4: Yes, whole cells expressing the 5-HT3 receptor can be used. However, be aware that this can sometimes lead to higher non-specific binding due to the complexity of the cellular environment. Optimization of washing steps is particularly critical when using whole cells to ensure the removal of unbound radioligand trapped between cells.
Q5: What is an acceptable signal-to-noise ratio for a this compound binding assay?
A5: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If your non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable and reproducible data.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells or Tissues
-
Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[2]
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is for a competitive binding assay in a 96-well plate format to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor using radiolabeled this compound.
Reagents:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]this compound (or a similar 5-HT3 antagonist radioligand).
-
Unlabeled Competitor (for NSB): A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist (e.g., unlabeled this compound or Granisetron).
-
Test Compound: Serial dilutions of the compound of interest.
-
Membrane Preparation: Thawed and resuspended in assay buffer.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of radioligand, 50 µL of unlabeled competitor, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of the test compound dilution, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto a 0.3% PEI-presoaked GF/C filter plate using a 96-well cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying: Dry the filters for 30 minutes at 50°C.[2]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Quantitative Data Summary
The following table presents representative binding affinities (pKi values) of various 5-HT3 receptor antagonists, including compounds structurally related to this compound. The pKi is the negative logarithm of the Ki value, with a higher pKi indicating a higher binding affinity.
| Compound | Radioligand Used for Displacement | Tissue/Cell Source | pKi Value |
| YM060 | [³H]GR65630 | Rat cortical membranes | 10.48 |
| YM114 (KAE-393) | [³H]GR65630 | Rat cortical membranes | 10.24 |
| Granisetron | [³H]GR65630 | Rat cortical membranes | 9.15 |
| Ondansetron | [³H]GR65630 | Rat cortical membranes | 8.70 |
Data sourced from a comparative study of 5-HT3 receptor antagonists.[3]
Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin (5-HT), the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which causes depolarization of the neuron.
Caption: 5-HT3 Receptor Signaling Pathway.
Radioligand Filtration Binding Assay Workflow
This diagram illustrates the key steps in a typical radioligand filtration binding assay.
Caption: Radioligand Filtration Binding Assay Workflow.
References
Mitigating vehicle effects in animal studies with Ricasetron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ricasetron in animal studies. The focus is on mitigating potential confounding effects from drug delivery vehicles.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for administering this compound in animal studies, and what are their properties?
A1: While specific vehicle choices for this compound are not extensively published, common vehicles for serotonin receptor antagonists and other poorly soluble compounds in rodent studies are often selected based on the route of administration and the physicochemical properties of the compound. The selection of a vehicle is critical as it can influence the accuracy of dose delivery and may have its own physiological effects.[1] Key considerations include optimizing in vivo exposure to the test substance while minimizing vehicle-related side effects.[1]
Table 1: Common Vehicles for Preclinical Research
| Vehicle | Properties & Considerations | Common Routes | Potential Side Effects |
| Saline (0.9% NaCl) | Isotonic, generally well-tolerated. Preferred for water-soluble compounds. | IV, IP, SC, PO | Minimal; can cause irritation at high volumes. |
| Phosphate-Buffered Saline (PBS) | Isotonic, maintains physiological pH. | IV, IP, SC | Minimal; components can sometimes interact with test compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic solvent, enhances penetration. Should be used in low concentrations. | IP, SC, Topical | Can cause local irritation, inflammation, and neurotoxicity at higher concentrations.[2] May interfere with some clinical chemistry measurements.[3] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent for poorly water-soluble compounds. | PO, IP, IV | Can cause an increase in liver enzymes and affect urinary function.[3] At concentrations ≥20% w/v, it may lead to abnormal behavior and depressed activity.[4] |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant, used as an emulsifier. | PO, IV | Can affect liver and urinary function.[3] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Solubilizing agent that forms inclusion complexes. | PO, IV, IP | Can influence gastrointestinal, liver, and urinary parameters.[3] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective 5-HT3 receptor antagonist.[5] The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[6][7] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that is permeable to cations like Na+, K+, and Ca2+.[5][7] This leads to rapid membrane depolarization.[5] this compound blocks this action, thereby inhibiting the downstream signaling cascade. In the central nervous system, 5-HT3 receptors are involved in the regulation of various neurotransmitter systems, including dopamine and GABA.[5][8]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Control Animals
Symptoms:
-
Vehicle-control animals exhibit hyperactivity, sedation, or anxiety-like behaviors not consistent with the expected baseline.[9]
-
Significant differences are observed between saline-treated and vehicle-treated groups.
Possible Causes:
-
Irritating Vehicle: The vehicle itself may be causing pain or discomfort upon injection, leading to stress and altered behavior.[9] For example, intraperitoneal injections of some vehicles like Tween-20, Tween-80, and DMSO have been shown to decrease locomotor activity.[9]
-
Pharmacological Activity of the Vehicle: Some vehicles have inherent pharmacological effects. For instance, polyethylene glycol can cause behavioral abnormalities at higher concentrations.[4]
-
Handling Stress: The method of handling and injection can induce stress and anxiety, affecting behavioral outcomes.[10]
Troubleshooting Steps:
-
Review Vehicle Selection:
-
Conduct a Pilot Study:
-
Administer the vehicle alone to a small cohort of animals and observe for any behavioral changes over the time course of the main experiment.
-
-
Refine Handling and Dosing Technique:
-
Ensure all personnel are proficient in the chosen administration technique to minimize stress.[1]
-
Consider less stressful administration routes if feasible, such as oral gavage with a well-tolerated vehicle.[1]
-
Familiarize the animals with the handling and dosing procedures before the start of the experiment.[9]
-
Issue 2: High Variability or Poor Reproducibility in Experimental Results
Symptoms:
-
Large error bars in quantitative data (e.g., locomotor activity, performance in memory tasks).
-
Difficulty in replicating results between experimental cohorts.
Possible Causes:
-
Inconsistent Formulation: The drug may not be fully dissolved or uniformly suspended in the vehicle, leading to inconsistent dosing.
-
Vehicle-Induced Physiological Changes: The vehicle may be affecting physiological parameters that influence the experimental outcome. For example, some vehicles can alter gastrointestinal motility, which could affect the absorption of an orally administered compound.[3]
-
Environmental Factors: Differences in lighting, noise, and time of day for testing can all contribute to behavioral variability.[13][14]
Troubleshooting Steps:
-
Optimize Formulation Protocol:
-
Ensure the protocol for preparing the this compound formulation is detailed and followed precisely for each batch.
-
Visually inspect the formulation for homogeneity before each administration.
-
-
Characterize Vehicle Effects:
-
If not already done, run a vehicle-only control group to quantify the baseline effect of the vehicle on the measured parameters.
-
-
Standardize Experimental Conditions:
Experimental Protocols
Protocol 1: General Vehicle Screening for a New Compound (e.g., this compound)
-
Objective: To select a well-tolerated vehicle for a specific route of administration.
-
Animals: Use the same species, strain, sex, and age as the planned efficacy/safety studies.
-
Groups:
-
Group 1: Naive control (no injection)
-
Group 2: Saline control
-
Group 3-N: Test vehicles at the intended concentration and volume.
-
-
Procedure:
-
Acclimatize animals to the housing and handling conditions.
-
Administer the vehicle or saline according to the planned route and schedule of the main study.
-
Observe animals for clinical signs of distress (e.g., lethargy, agitation, abnormal posture) immediately after dosing and at regular intervals for at least 24 hours.
-
Record body weight and food/water intake.
-
At the end of the observation period, collect blood for basic clinical chemistry analysis (e.g., liver and kidney function markers).
-
-
Analysis: Compare the data from the vehicle-treated groups to the saline control group to identify any vehicle-induced effects.
Visualizations
This compound Mechanism of Action: 5-HT3 Receptor Antagonism
Caption: this compound blocks serotonin binding to the 5-HT3 receptor.
Experimental Workflow: Troubleshooting Vehicle Effects
Caption: A logical workflow for troubleshooting unexpected vehicle effects.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mouse behavioural analysis in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ricasetron vs. Ondansetron: A Comparative Analysis of 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ricasetron and Ondansetron, two selective antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Ondansetron is a widely used antiemetic drug, considered a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation, and postoperative procedures.[1][2][3][4] this compound, also known as BRL-46470A, is a compound that was under development as a 5-HT3 receptor antagonist but has since been discontinued.[5][6] This guide will objectively compare the available data on their pharmacological profiles, supported by experimental findings.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both this compound and Ondansetron exert their therapeutic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][7]
Chemotherapeutic agents and radiation therapy can cause the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[7][8] This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the vomiting center in the brainstem, ultimately triggering the emetic reflex.[1][8] By competitively inhibiting the binding of serotonin to these receptors, both peripherally and centrally, 5-HT3 receptor antagonists effectively prevent the initiation of this signaling cascade, thereby reducing or preventing nausea and vomiting.[1][2][7]
Comparative Pharmacological Data
The following table summarizes the available quantitative data for this compound and Ondansetron, highlighting the disparity in the extent of research and development between the two compounds.
| Parameter | This compound (BRL-46470A) | Ondansetron |
| Receptor Binding Affinity (pKi) | Data not available in searched literature. | 8.07[9], 8.70[10] |
| Receptor Binding Affinity (Ki) | Data not available in searched literature. | 6.16 nM[11] |
| Clinical Efficacy | Development discontinued; limited clinical efficacy data available.[6] | Widely established efficacy in preventing chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting.[1][4][12] |
| Dose-Response | Data not available in searched literature. | A dose of 0.15 mg/kg IV was found to be effective, with a trend toward decreased emetic episodes at higher exposures.[13] For postoperative nausea and vomiting, an 8 mg intravenous or 16 mg oral dose is considered adequate.[12] |
| Development Status | Discontinued[6] | Approved for medical use and widely available as a generic medication. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway that is antagonized by both drugs and a typical experimental workflow for evaluating the efficacy of such antagonists.
Caption: 5-HT3 Receptor Signaling Pathway in Emesis.
Caption: Workflow for Evaluating Antiemetic Drug Efficacy.
Detailed Experimental Protocols
5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Ondansetron) for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably transfected with the human 5-HT3 receptor (e.g., HEK293 cells).[14]
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]GR65630.[10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[15]
-
Test Compounds: this compound and Ondansetron at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Tropisetron).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Incubation: In assay tubes, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[15]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Model of Chemotherapy-Induced Emesis (Ferret or Shrew Model)
Objective: To evaluate the in vivo antiemetic efficacy of a test compound against a chemotherapeutic agent.
Animal Model:
-
Ferrets or musk shrews are commonly used as they possess a vomiting reflex, unlike rodents.[16]
Materials:
-
Test Animals: Adult male or female ferrets or shrews.
-
Emetogenic Agent: Cisplatin, a highly emetogenic chemotherapeutic drug.[16]
-
Test Compounds: this compound or Ondansetron, prepared for intraperitoneal (IP) or subcutaneous (SC) injection.
-
Vehicle Control: Saline or other appropriate vehicle.
-
Observation Cages: Cages that allow for clear video recording of the animals' behavior.
Procedure:
-
Acclimation: Animals are acclimated to the experimental conditions and observation cages.
-
Pre-treatment: Animals are pre-treated with the test compound (this compound or Ondansetron) or vehicle at a specified time before the emetogenic challenge (e.g., 30-60 minutes prior).[17]
-
Emetogenic Challenge: Animals are administered an emetogenic dose of cisplatin (e.g., 10-30 mg/kg, IP).[16][17]
-
Observation: The animals are observed and video-recorded for a defined period (e.g., 3-6 hours for acute emesis).[17]
-
Data Collection: An observer, blinded to the treatment groups, reviews the video recordings and quantifies the number of retches and vomits (emetic episodes).
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. A significant reduction in emetic episodes indicates antiemetic activity.
Conclusion
Ondansetron is a well-characterized and clinically effective 5-HT3 receptor antagonist with a proven track record in managing emesis. In contrast, this compound is a discontinued compound with very limited publicly available data, precluding a comprehensive, direct comparison of its performance. The provided data and protocols offer a framework for understanding the pharmacological evaluation of 5-HT3 receptor antagonists. While Ondansetron remains a standard of care, the discontinuation of this compound's development suggests it did not offer significant advantages or may have had unfavorable properties that halted its progression to clinical use.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ondansetron. Therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. ajmc.com [ajmc.com]
- 9. karger.com [karger.com]
- 10. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Efficacy, dose-response, and safety of ondansetron in prevention of postoperative nausea and vomiting: a quantitative systematic review of randomized placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Phase I and other dose-ranging studies of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 16. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 17. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ricasetron and Granisetron on Anxiolytic Effects in Animal Models
A guide for researchers and drug development professionals exploring the therapeutic potential of 5-HT3 receptor antagonists in anxiety disorders.
Introduction
Anxiety disorders represent a significant global health concern, prompting continuous research into novel therapeutic agents with improved efficacy and tolerability profiles. Among the promising targets is the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in modulating various physiological and pathological processes, including anxiety.[1][2] Ricasetron and Granisetron are both potent and selective antagonists of the 5-HT3 receptor. While Granisetron is well-established for its antiemetic properties, its potential as an anxiolytic, along with that of this compound, is an area of active investigation. This guide provides a comparative overview of the anxiolytic effects of this compound and Granisetron in preclinical animal models, focusing on experimental data, methodologies, and the underlying signaling pathways.
It is important to note that while both compounds belong to the same pharmacological class, a comprehensive review of publicly available literature reveals a significant scarcity of direct head-to-head comparative studies on their anxiolytic effects. Furthermore, quantitative data for this compound in established anxiety models is particularly limited. This guide, therefore, synthesizes the available evidence for each compound and offers a qualitative comparison, highlighting the need for further direct comparative research.
Mechanism of Action: 5-HT3 Receptor Antagonism in Anxiety
The anxiolytic effects of 5-HT3 receptor antagonists are believed to be mediated by their ability to block the action of serotonin (5-hydroxytryptamine) at postsynaptic 5-HT3 receptors located in brain regions implicated in anxiety, such as the amygdala and hippocampus.[2] The binding of serotonin to these receptors opens a non-selective cation channel, leading to neuronal depolarization. By antagonizing this action, this compound and Granisetron can modulate neurotransmission in these key circuits. The proposed mechanism involves the modulation of other neurotransmitter systems, including GABA and dopamine, which play crucial roles in the regulation of anxiety and mood.[1][3]
References
A Head-to-Head Comparison of Ricasetron and Other "Setron" Class Drugs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The "setron" class of drugs, selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, represents a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care. While first and second-generation setrons like ondansetron, granisetron, and palonosetron are well-established, a number of other compounds have been investigated for their potential therapeutic advantages. This guide provides a detailed head-to-head comparison of Ricasetron (BRL-46470), a potent but discontinued 5-HT3 antagonist, with other prominent members of the setron class. The information herein is supported by available preclinical experimental data to objectively evaluate their pharmacological profiles.
Mechanism of Action: The 5-HT3 Receptor
The primary mechanism of action for all setron drugs is the competitive antagonism of the 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) of the area postrema. When activated by serotonin (5-HT) released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli (e.g., chemotherapy), these receptors trigger the vomiting reflex. By blocking the action of serotonin at these sites, 5-HT3 antagonists effectively prevent or reduce nausea and vomiting.
Comparative Analysis of Pharmacological Properties
The following tables summarize key quantitative data for this compound and other selected setron drugs, providing a basis for objective comparison of their receptor binding affinity, pharmacokinetic parameters, and in vivo anti-emetic potency.
Table 1: 5-HT3 Receptor Binding Affinity
Receptor binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a measure of a drug's potency at its target receptor. A lower value indicates a higher affinity.
| Drug | Receptor Binding Affinity (Ki/Kd, nM) | Species/Tissue |
| This compound (BRL-46470) | 1.58 (Kd)[1] | Rat tissue homogenate |
| Ondansetron | 3.1 - 10 | Various |
| Granisetron | 0.1 - 1.0 | Various |
| Palonosetron | 0.04 - 0.2 | Various |
| Dolasetron (metabolite) | 30 - 100 | Various |
Note: Ki and Kd values can vary depending on the specific experimental conditions, including the radioligand used and the tissue preparation.
Table 2: Comparative Pharmacokinetic Parameters
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, influencing its onset and duration of action.
| Drug | Half-life (t½, hours) | Bioavailability (%) | Protein Binding (%) |
| This compound (BRL-46470) | Data not available | Data not available | Data not available |
| Ondansetron | 3 - 5.5 | ~60 | 70 - 76 |
| Granisetron | 4 - 9 | ~60 | ~65 |
| Palonosetron | ~40 | ~97 (IV) | ~62 |
| Dolasetron (active metabolite) | 7 - 9 | ~75 | 69 - 77 |
Note: Pharmacokinetic parameters can vary between species and are influenced by factors such as age, genetics, and organ function.
Table 3: Comparative In Vivo Anti-emetic Potency
The ferret is considered the gold-standard animal model for studying chemotherapy-induced emesis. The ED50 value represents the dose of a drug that is effective in preventing emesis in 50% of the test subjects.
| Drug | Anti-emetic Potency (ED50, mg/kg) vs. Cisplatin-induced Emesis | Animal Model |
| This compound (BRL-46470) | Data not available | Ferret |
| Ondansetron | 0.005 - 0.01 | Ferret |
| Granisetron | 0.001 - 0.003 | Ferret |
| Palonosetron | 0.0003 - 0.001 | Ferret |
Note: ED50 values are highly dependent on the experimental protocol, including the dose of the emetogen and the route of drug administration.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams, generated using Graphviz, illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating 5-HT3 antagonists.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Evaluating 5-HT3 Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki or Kd) of a test compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Homogenates of tissues or cells expressing 5-HT3 receptors (e.g., rat cerebral cortex, HEK293 cells transfected with the human 5-HT3 receptor).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron, [3H]BRL-46470).
-
Test Compounds: this compound and other setron analogues.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (a fixed amount of protein).
-
Assay buffer.
-
For total binding wells: Vehicle.
-
For non-specific binding wells: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM tropisetron).
-
For competition assay wells: Increasing concentrations of the test compound (e.g., this compound).
-
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo anti-emetic efficacy of a test compound.
Materials:
-
Animals: Male or female ferrets.
-
Emetogen: Cisplatin solution.
-
Test Compounds: this compound and other setron analogues, formulated for the desired route of administration (e.g., intravenous, oral).
-
Vehicle Control.
-
Observation Cages.
Procedure:
-
Acclimatization: Acclimate the ferrets to the laboratory conditions and observation cages for a sufficient period before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle control at various doses via the chosen route (e.g., 30 minutes before cisplatin administration for intravenous injection).
-
Emetogen Challenge: Administer a standardized emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Data Analysis:
-
For each dose group, calculate the mean number of retches and vomits.
-
Determine the percentage of animals in each group that are protected from emesis.
-
Calculate the ED50 value, the dose of the test compound that protects 50% of the animals from vomiting, using appropriate statistical methods (e.g., probit analysis).
-
Conclusion
This guide provides a comparative overview of this compound and other "setron" class 5-HT3 receptor antagonists based on available preclinical data. While this compound demonstrates high binding affinity for the 5-HT3 receptor, a lack of comprehensive published pharmacokinetic and in vivo potency data, likely due to its discontinued development, limits a complete head-to-head comparison with clinically utilized setrons. The provided experimental protocols offer a framework for the standardized evaluation of novel 5-HT3 antagonist candidates. Researchers in the field are encouraged to utilize these methodologies to generate robust and comparable datasets for future drug development endeavors.
References
Cross-Validation of Ricasetron's Efficacy in Animal Models of Nausea: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ricasetron's performance against other 5-HT3 antagonists in preclinical models of nausea and emesis, supported by available experimental data.
This compound (also known as BRL-46470) is a selective and potent antagonist of the serotonin 5-HT3 receptor.[1] This class of drugs, often referred to as "setrons," are established antiemetics.[2] this compound has demonstrated antiemetic effects in preclinical studies and has also been noted for its significant anxiolytic properties, potentially offering a broader therapeutic profile than other drugs in its class.[1] This guide cross-validates its efficacy by examining data from different animal models of nausea and vomiting and compares it with other well-known 5-HT3 antagonists.
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize the quantitative efficacy of this compound and its alternatives in key animal models.
Table 1: Efficacy in Chemotherapy-Induced Emesis (Ferret Model)
The ferret is a standard model for testing antiemetic drugs due to its emetic reflex, which is similar to humans.[3][4] Emesis is typically induced by the chemotherapeutic agent cisplatin.[2][5][6]
| Drug | Dose | Route of Administration | Emetic Challenge | % Reduction in Retching and Vomiting | Reference |
| This compound (BRL-46470) | Not specified in available abstracts | Not specified | Cisplatin | Potent and prolonged anti-emetic activity reported | Bermudez J, Sanger GJ (1994) |
| Ondansetron | 1 mg/kg (three times daily) | i.p. | Cisplatin (5 mg/kg) | 60-76% (Day 1), 73-84% (Day 2) | [1] |
| Ondansetron | 0.5-5 mg/kg (single injection) | i.p. | Cisplatin (10 mg/kg) | Effective antagonism for approximately 4 hours | [7] |
| Granisetron | 0.5 mg/kg | i.v. | Cyclophosphamide + Doxorubicin | 3 of 4 animals protected (vs. 0 of 4 in control) | [8][9] |
| General 5-HT3 Antagonists | Various | Not specified | Cisplatin (5 mg/kg) | Acute Phase: 68% Delayed Phase: 53-67% | [2][5] |
Note: While this compound is described as potent, specific dose-response data from publicly accessible literature is limited, preventing a direct quantitative comparison in this table.
Table 2: Efficacy in Models of Nausea (Rodent Models)
Rodents do not vomit but exhibit nausea-like behaviors, such as conditioned taste aversion (CTA), where they learn to avoid a novel taste that has been paired with a nausea-inducing substance.[10]
| Drug | Animal Model | Nausea-Inducing Stimulus | Key Findings | Reference |
| This compound (BRL-46470) | Rat | Not specified in available literature | No specific data available for CTA models. | |
| Ondansetron | Rat | Lithium Chloride (LiCl) | Did not prevent the acquisition of LiCl-induced CTA. | [11] |
| Granisetron | Rat | Forced Exercise | Significantly attenuated exercise-induced CTA. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Chemotherapy-Induced Emesis in Ferrets
This model assesses a drug's ability to prevent vomiting.
-
Animal Model : Male ferrets are commonly used.
-
Emetogen : Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at doses typically ranging from 5 mg/kg to 10 mg/kg to induce acute and delayed emesis.[2][5][6]
-
Drug Administration : The test compound (e.g., this compound) or a comparator is administered prior to the cisplatin challenge.
-
Observation : Animals are observed for a defined period (e.g., up to 72 hours), and the number of retches and vomits are recorded.
-
Endpoint : The primary endpoint is the reduction in the frequency of retching and vomiting episodes compared to a vehicle-treated control group.
Conditioned Taste Aversion in Rats
This model provides a behavioral proxy for nausea.
-
Animal Model : Rats are often used.
-
Conditioning : Animals are given a novel-flavored solution (e.g., saccharin) to drink, followed by an injection of a nausea-inducing agent like lithium chloride (LiCl) or exposure to motion.[13][14]
-
Drug Administration : The test compound is administered before the nausea-inducing stimulus.
-
Testing : After conditioning, rats are given a choice between the novel-flavored solution and water.
-
Endpoint : Aversion is measured by the amount of the flavored solution consumed. A successful anti-nausea agent will increase the intake of the flavored solution compared to controls.
Visualizations
Signaling Pathway of Nausea and Emesis
References
- 1. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating proxies for motion sickness in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ondansetron blocks LiCl-induced conditioned place avoidance but not conditioned taste/flavor avoidance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Granisetron attenuates exercise-induced conditioned taste aversion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsu.edu [apsu.edu]
- 14. The effects of trimethyltin chloride on the acquisition of long delay conditioned taste aversion learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ricasetron's Binding Kinetics Against Newer 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding kinetics of 5-HT3 receptor antagonists, providing a comparative analysis of Ricasetron against newer agents like Palonosetron, Granisetron, and Ondansetron. This document compiles available experimental data to facilitate informed decisions in research and development.
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. The efficacy of 5-HT3 receptor antagonists, colloquially known as "setrons," is intrinsically linked to their binding kinetics at the receptor site. This guide provides a comparative evaluation of the binding kinetics of this compound, an early-stage antagonist, with those of more recently developed and clinically established 5-HT3 antagonists.
Comparative Binding Affinity of 5-HT3 Receptor Antagonists
The binding affinity of a ligand for its receptor is a critical determinant of its potency and, potentially, its duration of action. This is often expressed as the inhibition constant (Ki) or the equilibrium dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the available binding affinity data for this compound and newer 5-HT3 antagonists.
| Antagonist | Alternative Name | Binding Affinity (Ki/Kd) | Species/Tissue | Notes |
| This compound | BRL-46470A | Ki: 0.32 nM[1][2] | Rat brain membranes | Displaced [3H]-BRL 43694.[1][2] |
| Kd: 1.58 nM[3] | Rat tissue homogenate | |||
| Palonosetron | Ki: 0.22 nM | COS-7 cells expressing 5-HT3A receptors | Exhibits allosteric binding and positive cooperativity. | |
| Granisetron | Ki: 0.26 nM | Strong and selective binding. | ||
| Ondansetron | Ki: 0.47 nM | COS-7 cells expressing 5-HT3A receptors | High binding affinity. |
It is important to note that direct comparative studies under identical experimental conditions are limited. The provided data is compiled from various sources and should be interpreted with consideration of the different experimental setups.
In-Depth Look at Binding Characteristics
Beyond simple affinity constants, the mode and duration of binding are crucial for understanding the pharmacological profile of these antagonists.
Palonosetron , a second-generation antagonist, displays unique binding properties. It exhibits allosteric binding and positive cooperativity, meaning its binding to one site on the receptor can influence the binding of other ligands at other sites. This, combined with a very slow dissociation from the receptor, contributes to its prolonged duration of action and efficacy against delayed chemotherapy-induced nausea and vomiting.
Granisetron and Ondansetron , first-generation antagonists, are competitive antagonists that bind reversibly to the 5-HT3 receptor. Their binding is characterized by high affinity, though their dissociation is faster compared to Palonosetron, resulting in a shorter duration of action.
The 5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions. This influx of positive ions causes rapid depolarization of the neuron, leading to the propagation of an excitatory signal. In the context of emesis, this signaling occurs in both the peripheral nervous system (vagal afferents in the gastrointestinal tract) and the central nervous system (chemoreceptor trigger zone).
Experimental Protocols: Radioligand Binding Assay
The binding affinities of 5-HT3 receptor antagonists are typically determined using radioligand binding assays. The following is a generalized protocol for a competitive binding assay.
1. Membrane Preparation:
-
Tissues or cells expressing 5-HT3 receptors are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]-Granisetron) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound demonstrates high affinity for the 5-HT3 receptor, comparable to and in some reported instances, exceeding that of first-generation antagonists like Ondansetron. Its potency is evident from its sub-nanomolar to low nanomolar Ki/Kd values. However, a comprehensive understanding of its binding kinetics, particularly its association and dissociation rates, remains less defined in publicly accessible literature compared to newer agents like Palonosetron. Palonosetron's unique allosteric binding and slow dissociation kinetics provide a clear mechanistic basis for its extended clinical efficacy. For researchers and drug developers, while this compound shows promise based on its high affinity, further investigation into its kinetic profile would be necessary to fully evaluate its therapeutic potential in comparison to the well-characterized newer generation of 5-HT3 antagonists.
References
A Comparative Benchmarking Guide to Ricasetron's Potency Against Established 5-HT3 Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Ricasetron (BRL-46470A), a potent 5-HT3 receptor antagonist, with established first and second-generation 5-HT3 receptor blockers, including Ondansetron, Granisetron, Palonosetron, and Dolasetron. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Data Presentation: Comparative Potency at the 5-HT3 Receptor
The following table summarizes the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and pA2 values for this compound and other selected 5-HT3 receptor antagonists. These values are critical indicators of a drug's potency, with lower Ki and IC50 values and higher pA2 values generally indicating greater potency.
| Drug | Parameter | Value (nM) | Assay System | Reference |
| This compound (BRL-46470A) | Ki | 0.32 | Rat brain membranes | [1] |
| pA2 | 8.3 | Guinea-pig ileum | [1] | |
| pA2 | 10.1 | Rabbit isolated heart | [1] | |
| Ondansetron | Ki | 6.16 | Not Specified | |
| IC50 | 810 | Not Specified | ||
| Granisetron | Ki | 0.23 (pM) | N1E-115 cells | [2] |
| Ki | 2.01 | Mouse | [2] | |
| Palonosetron | Ki | 0.17 | Not Specified | |
| IC50 | 0.18 - 0.24 | HEK293 cells | ||
| Dolasetron | Not directly available; active metabolite is Hydrodolasetron |
Note: Potency values can vary depending on the specific experimental conditions, tissue, and radioligand used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmacological practices.
1. Radioligand Binding Assay for Ki Determination
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a radioactively labeled ligand.
-
Objective: To quantify the affinity of this compound and other antagonists for the 5-HT3 receptor.
-
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells or rat brain tissue).
-
Radioligand (e.g., [3H]-Granisetron or [3H]-BRL-46470).[3][4]
-
Test compounds (this compound, Ondansetron, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Functional Assay for pA2 Determination
This assay assesses the functional antagonism of a test compound against a 5-HT3 receptor agonist in an isolated tissue preparation.
-
Objective: To determine the pA2 value of this compound and other antagonists as a measure of their competitive antagonism at the 5-HT3 receptor.
-
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum or rabbit heart).[1]
-
Krebs solution (physiological salt solution).
-
5-HT3 receptor agonist (e.g., 2-methyl-5-HT).
-
Test compounds (this compound, Ondansetron, etc.).
-
Organ bath system with isometric transducers.
-
-
Procedure:
-
Tissue Preparation: Dissect the desired tissue and place it in oxygenated Krebs solution.
-
Mounting: Mount the tissue in an organ bath containing Krebs solution at 37°C, connected to an isometric transducer to measure muscle contractions.
-
Equilibration: Allow the tissue to equilibrate for a set period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the 5-HT3 agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the test antagonist for a specific duration.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with at least two other concentrations of the antagonist.
-
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration (EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild plot. A higher pA2 value indicates greater antagonist potency.[5]
-
Mandatory Visualizations
Caption: 5-HT3 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Review of Ricasetron and First-Generation 5-HT3 Antagonists: An Analysis of Available Literature
A comprehensive review of existing scientific literature and clinical trial data reveals a notable absence of direct comparative studies between Ricasetron (BRL-46470) and first-generation 5-HT3 receptor antagonists such as ondansetron, granisetron, and dolasetron. While this compound is identified as a selective 5-HT3 antagonist with potential antiemetic and anxiolytic properties, publicly available research does not provide the necessary quantitative data to perform a direct comparison of its efficacy, safety, and pharmacological profile against the established first-generation agents.
First-generation 5-HT3 antagonists are a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Numerous clinical trials and meta-analyses have established their efficacy and safety profiles, leading to their widespread clinical use. These studies have demonstrated comparable efficacy among agents like ondansetron and granisetron for preventing chemotherapy-induced nausea and vomiting.[1]
Despite the identification of this compound as a compound targeting the 5-HT3 receptor, dedicated clinical trials evaluating its performance, especially in comparison to existing standards of care, are not readily found in published literature or clinical trial registries. This lack of data prevents a detailed analysis as requested, including the creation of comparative data tables and the description of experimental protocols.
The 5-HT3 Receptor Antagonist Signaling Pathway
The established mechanism of action for all 5-HT3 receptor antagonists involves the blockade of serotonin (5-hydroxytryptamine) at the 5-HT3 receptor. This pathway is crucial in the emetic reflex.
Caption: Presumed signaling pathway of this compound in blocking the emetic reflex.
Hypothetical Experimental Workflow for Comparative Analysis
To conduct a comparative study between this compound and a first-generation 5-HT3 antagonist, a standard clinical trial workflow would be necessary. The following diagram illustrates a typical, though hypothetical, experimental design for such a study.
Caption: A standard workflow for a clinical trial comparing 5-HT3 antagonists.
References
Safety Operating Guide
Navigating the Disposal of Ricasetron: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Ricasetron, a selective 5-HT3 receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach based on general pharmaceutical waste regulations is paramount.
Understanding this compound and Its Handling
This compound (BRL-46470) is a potent and selective antagonist for the serotonin 5-HT3 receptor.[1][2][3][4] While it has shown antiemetic and anxiolytic properties in non-clinical studies, it has not been developed for medical use.[1][2] As a research chemical, its long-term environmental impact and ecotoxicity are not well-documented. Therefore, it must be treated as potentially hazardous waste.
Key Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C19H27N3O[1][5][6] |
| Molar Mass | 313.445 g·mol−1[1] |
| Appearance | Solid powder[5] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.[4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for pharmaceutical waste disposal and regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][8]
1. Waste Identification and Classification:
-
Initial Assessment: Treat all unused, expired, or contaminated this compound as hazardous pharmaceutical waste. This is a precautionary measure due to the lack of specific environmental impact data.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
3. Containerization and Labeling:
-
Primary Container: Collect this compound waste in a designated, leak-proof, and sealable container that is compatible with the chemical. The original product container, if in good condition, can be used.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste - this compound"
-
Chemical formula: C19H27N3O
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of this compound Waste:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials. Follow the recommended storage temperatures for the compound to prevent degradation and potential reactions.[4][5]
5. Final Disposal:
-
Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can contaminate waterways, as sewage treatment systems are often not equipped to remove such chemicals.[9][10]
-
DO NOT dispose of this compound in regular solid waste trash. This can lead to environmental contamination through landfill leaching.[9][11]
-
DO NOT incinerate this compound in a standard laboratory or general waste incinerator. High-temperature incineration at a permitted hazardous waste facility is the required method.[8]
-
Summary of this compound Disposal Procedures
| Step | Key Action | Rationale |
| 1. Classification | Treat as hazardous pharmaceutical waste. | Precautionary measure due to lack of specific environmental data. |
| 2. Segregation | Isolate from other waste streams. | Prevents accidental mixing and ensures proper disposal pathway. |
| 3. PPE | Wear gloves, eye protection, and lab coat. | Ensures personal safety during handling. |
| 4. Containerization | Use a labeled, sealed, and compatible container. | Prevents leaks and clearly identifies the waste. |
| 5. Storage | Store in a designated, secure, and ventilated area. | Maintains a safe laboratory environment. |
| 6. Final Disposal | Arrange for pickup by a licensed hazardous waste contractor. | Ensures compliance with regulations and proper destruction. |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. celitron.com [celitron.com]
- 11. Recycling and disposal guide - Washington State Department of Ecology [ecology.wa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
